2-Ethenylfuran

Catalog No.
S3711287
CAS No.
31093-57-9
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethenylfuran

CAS Number

31093-57-9

Product Name

2-Ethenylfuran

IUPAC Name

2-ethenylfuran

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N

SMILES

C=CC1=CC=CO1

Canonical SMILES

C=CC1=CC=CO1

The exact mass of the compound Furan, 2-ethenyl- is 94.041864811 g/mol and the complexity rating of the compound is 68.6. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethenylfuran spectroscopic data mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identification Summary

The table below summarizes the key identifying information for 2-Ethenylfuran from the National Institute of Standards and Technology (NIST) database [1].

Property Value
CAS Registry Number 1487-18-9 [1]
Chemical Formula C6H6O [1]
IUPAC Name This compound [1]
Other Names 2-Vinylfuran; Furan, 2-ethenyl-; Furylethylene [1]
Molecular Weight 94.1112 g/mol [1]
InChI Key QQBUHYQVKJQAOB-UHFFFAOYSA-N [1]

Mass Spectrometry and Experimental Context

  • Availability of Spectrum: A mass spectrum for 2-Vinylfuran is listed in the NIST Mass Spectrometry Data Center under reference number MS-NW-9878 [1]. The data compilation states that the spectrum was generated using electron ionization (EI), a "hard" ionization method that typically produces significant fragment ions [1] [2].
  • Data Access: The NIST site notes that while the spectrum can be viewed interactively on their website, it "cannot be downloaded" due to licensing restrictions [1]. Your institution may need an annual subscription to access the full NIST data collections [1].

How to Interpret Mass Spectra

To help you understand the data you would find in the spectrum, here is a general overview of the mass spectrometry process for an organic compound like this compound.

A Sample Vaporization B Electron Ionization (EI) A->B C Molecular Ion Formation (M⁺•) B->C D Fragmentation C->D D->D Unstable M⁺• breaks apart E Detection & Analysis (Mass Spectrum) D->E

General workflow for Electron Ionization (EI) Mass Spectrometry.

  • Fragmentation: The molecular ion (M⁺•) is often unstable and can break apart into a positively charged fragment ion and a neutral radical [3]. The pattern of these fragments is reproducible and provides crucial clues about the molecule's structure [2].
  • Common Fragments: For a compound like this compound, you might look for common hydrocarbon fragments. For instance, a peak at m/z = 39 is often associated with the [C3H3]+ ion, typical of aromatic systems [2]. The loss of a hydrogen atom or a methyl group from the molecular ion could also produce significant peaks [3].

Suggestions for Next Steps

Since the complete spectral data is not freely available here, you can:

  • Access the Spectrum Directly: Visit the NIST Chemistry WebBook page for 2-Vinylfuran to view the interactive spectrum if you have institutional access [1].
  • Use Spectral Prediction Tools: Consider using commercial software like ACD/Labs' MS tools, which can predict mass spectral fragmentation patterns to aid in interpretation [2].
  • Consult Specialized Databases: Search other scientific databases (like SciFinder or Reaxys) that may have the full spectral data.

References

Introduction and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

2-Ethenylfuran (CAS # 1487-18-9), also commonly known as 2-vinylfuran, is a volatile organic compound consisting of a furan ring substituted with an ethenyl group at the 2-position [1]. Its structure makes it an interesting analyte and a potential intermediate in the synthesis of more complex molecules [2].

  • IUPAC Name: this compound
  • Molecular Formula: C6H6O
  • Molecular Weight: 94.11 g/mol [1]
  • Chemical Structure:

chem_structure compound        this compound (C6H6O)O1║C5 — C2 — CH=CH2║   ║   C4 — C3    

Sample Preparation and Derivatization

Proper sample preparation is critical for accurate and sensitive GC-MS analysis. The following protocols are adapted from general best practices for volatile organics and seized drug analysis [3].

Liquid-Liquid Extraction for Liquid Samples
  • Transfer: Pipette 1 mL of the aqueous sample or standard solution into a clean glass test tube.
  • Extract: Add 1 mL of a high-purity organic solvent (e.g., methanol, dichloromethane, or hexane) depending on the sample matrix and the polarity of any co-existing compounds [3].
  • Mix: Vortex the mixture vigorously for 60 seconds.
  • Separate: Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.
  • Collect: Carefully transfer the organic (upper or lower, depending on solvent density) layer using a Pasteur pipette into a 2 mL autosampler vial [3].
Solid-Phase Extraction (SPE) for Complex Matrices
  • Condition: Condition a reversed-phase C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of deionized water.
  • Load: Load the liquid sample (adjusted to neutral pH) onto the cartridge.
  • Wash: Wash with 5 mL of a weak solvent like 10% methanol in water to remove polar interferents.
  • Elute: Elute the analyte of interest, this compound, using 2-4 mL of a stronger solvent like ethyl acetate or acetonitrile.
  • Concentrate (if needed): Gently evaporate the eluate to dryness under a stream of nitrogen or argon gas and reconstitute the residue in 100 µL of methanol for GC-MS analysis [3].

Instrumental Analysis: GC-MS Conditions

The following optimized method is adapted from a rapid screening protocol for seized drugs, which balances speed and analytical performance [3].

Table 1: Optimized GC-MS Conditions for this compound Analysis

Parameter Specification Notes / Rationale
GC System Agilent 7890B or equivalent
MSD Agilent 5977A Single Quadrupole or equivalent
Column Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) Standard non-polar/low-polarity phase [3]
Carrier Gas Helium, 99.999% purity
Flow Rate 2.0 mL/min, constant flow Faster analysis than conventional 1 mL/min flow [3]
Injection Volume 1 µL
Inlet Temperature 250 °C Ensures rapid vaporization
Injection Mode Split or Splittless (select based on concentration) Use splittless for trace analysis

| Oven Program | - Initial Temp: 40 °C (hold 1 min) - Ramp 1: 30 °C/min to 150 °C - Ramp 2: 50 °C/min to 280 °C (hold 1 min) | Total Run Time: <8 minutes. Fast ramps reduce analysis time [3]. | | Transfer Line Temp| 280 °C | | | Ion Source Temp | 230 °C | | | Ionization Mode | Electron Ionization (EI) | 70 eV | | Acquisition Mode | Full Scan / SCAN | | | Scan Range | m/z 35 - 95 | Covers molecular ion and key fragments [1] | | Solvent Delay | 2.0 minutes | Protects the detector |

The experimental workflow from sample to result is summarized below:

workflow Sample Sample Prep Sample Preparation Sample->Prep GC_MS GC-MS Analysis Prep->GC_MS Data Data Analysis GC_MS->Data Result Result Data->Result

Data Interpretation and Analysis

Chromatographic Identification

Under the conditions above, this compound is expected to have a retention time in the early to middle part of the chromatogram. Always compare against a certified reference standard analyzed under identical conditions for positive identification.

Mass Spectral Interpretation

The electron ionization (EI) mass spectrum of this compound provides its primary identification fingerprint [1].

Table 2: Characteristic Mass Spectral Fragments of this compound

m/z Relative Abundance Proposed Fragment Ion
94 Base Peak (100%) M⁺• (Molecular Ion) [C₆H₆O]⁺•
93 High [M-H]⁺
77 Medium [C₅HO]⁺ or [C₆H₅]⁺
66 Medium [C₄H₂O]⁺ (Furan ring fragment)
65 Medium [C₅H₅]⁺
51 Low [C₄H₃]⁺
39 Low [C₃H₃]⁺

The data interpretation pathway after acquisition is as follows:

data_flow TIC Total Ion Chromatogram (TIC) MS Mass Spectrum Extraction TIC->MS LibSearch Library Search (Wiley, NIST) MS->LibSearch Quant Quantitation (if calibrated) LibSearch->Quant Report Analytical Report Quant->Report

Troubleshooting and Noise Management

GC-MS analyses can encounter issues that affect data quality. Here are common problems and solutions specific to this analysis.

Table 3: Troubleshooting Guide for GC-MS Analysis of this compound

Problem Potential Causes Suggested Solutions

| Poor Peak Shape (Tailing) | - Active sites in inlet/column

  • Incorrect injection technique | - Re-trim column 0.5-1 m
  • Re-silylate or replace liner
  • Ensure solvent matches method | | Low Sensitivity/Response | - Loss during sample prep
  • Inlet issues
  • Source contamination | - Check extraction recovery
  • Replace inlet liner
  • Clean ion source | | High Background Noise | - Dirty ion source
  • Column bleed<br- Contaminated solvent/gas
  • Sample matrix interference | - Perform source maintenance
  • Use MS-grade solvents/gases
  • Improve sample cleanup (SPE)
  • Use advanced noise reduction algorithms [4] [5] | | Irreproducible Retention Times | - Carrier gas leak/pressure fluctuation
  • Oven temperature instability | - Check for gas leaks
  • Service GC system | | Mass Spectrum Mismatch | - Co-elution
  • Incorrect tune | - Use different column (more polar)
  • Check instrument calibration |

Method Summary and Applications

This protocol provides a robust framework for detecting and identifying this compound by GC-MS. The optimized method reduces analysis time to under 10 minutes without sacrificing chromatographic performance, aligning with the trend toward rapid GC-MS [3]. The combination of retention time and mass spectral matching against an authoritative library provides a high degree of confidence in identification.

Potential applications include:

  • Quality Control: Analysis of this compound as a starting material or intermediate in fine chemical and pharmaceutical synthesis.
  • Metabolite Identification: Investigation of this compound as a potential metabolite of other furan-based compounds in in vitro or in vivo studies, leveraging high-resolution accurate mass spectrometry for definitive identification [6].
  • Forensic and Environmental Analysis: Screening for this compound in complex sample matrices like seized drugs or environmental samples, utilizing the sample preparation and data interpretation guidelines outlined [3].

References

Comprehensive Analysis of 2-Ethenylfuran in Food Matrices using Headspace SPME-GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Information

2-Ethenylfuran (also known as 2-vinylfuran), is a volatile organic compound found in various thermally processed foods. While less studied than its parent compound furan, it belongs to the class of alkylfurans that co-occur with furan in processed items and may contribute to the overall health concern due to cumulative exposure. Its analysis shares technical challenges with other furan derivatives, particularly the need for sensitive and robust isolation from complex food matrices [1].

The table below outlines the key identifiers and basic physicochemical properties of this compound.

Table 1: Chemical Identity and Properties of this compound

Property Value / Description
Chemical Name This compound [2] [3]
Synonyms 2-Vinylfuran, Furan, 2-ethenyl- [2] [3]
CAS Registry Number 1487-18-9 [3]
Molecular Formula C₆H₆O [2] [3]
Molar Mass 94.11 g/mol [2] [3]
Structure Furan ring substituted with an ethenyl group at the 2-position.
Boiling Point ~100.3 °C (at 760 mmHg, calculated) [3]

Method Summary and Workflow

This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive determination of this compound in food. The principle involves partitioning the volatile analyte from the food matrix into the headspace, followed by its adsorption onto a SPME fiber coating. The analyte is then thermally desorbed in the GC injector for separation and detection [1] [4].

The following diagram illustrates the complete experimental workflow:

workflow start Sample Preparation step1 SPME Fiber Conditioning start->step1 step2 Headspace Extraction step1->step2 step3 Thermal Desorption in GC Injector step2->step3 step4 GC-MS Separation & Detection step3->step4 step5 Data Analysis & Quantification step4->step5 end Result step5->end

Detailed Experimental Protocol

Materials and Reagents
  • SPME Fiber: Recommended fibers include:
    • Carboxen/Polydimethylsiloxane (CAR/PDMS): Highly effective for very volatile compounds like alkylfurans, as demonstrated in methods for furan and 5 alkylfurans [1] [5].
    • Divinylbenzene/PDMS (DVB/PDMS): Also suitable for a wide range of volatile compounds [6].
  • Internal Standard (IS): For optimal quantification, use a stable isotope-labeled analog of this compound (e.g., deuterated version), if available and commercially synthesized. This corrects for potential variability during sample preparation and instrument analysis [5]. As a general practice for SPME, the internal standard should be added to the sample prior to vial capping.
  • Salting-Out Agent: Anhydrous sodium sulfate (Na₂SO₄) or sodium chloride (NaCl). The addition of salt can decrease the solubility of volatile analytes in the aqueous phase, enhancing their release into the headspace and improving SPME sensitivity [5].
Sample Preparation
  • Homogenization: For solid foods (e.g., cereals, nuts, dried fruits), finely grind or homogenize the sample to a consistent particle size. Ensure the sample remains cold during this process to minimize the loss of volatile compounds.
  • Weighing: Accurately weigh 1.0 g of homogenized sample into a 20 mL headspace vial.
  • Spiking and Modification: Add a known amount of internal standard solution to the sample. For many food matrices, add 1-2 g of a salting-out agent (e.g., NaCl) to the vial [5].
  • Sealing: Immediately cap the vial tightly with a PTFE/silicone septum and a magnetic crimp cap to prevent any leakage.
HS-SPME Procedure
  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions in a GC injector port prior to first use and between each analysis to prevent carryover.
  • Incubation: Place the prepared headspace vial into an automated sampler or a heated block. Incubate the vial with agitation for 10-15 minutes at a temperature of 50-60 °C to allow the analyte to equilibrate between the sample and the headspace. The optimal time and temperature should be determined experimentally for specific matrices [5].
  • Extraction: After incubation, expose and insert the conditioned SPME fiber into the headspace of the vial. Extract the analyte for 15-30 minutes at the same incubation temperature, while maintaining agitation.
GC-MS Analysis
  • Thermal Desorption: Following extraction, immediately retract the fiber and introduce it into the hot GC injector port. Desorb the analyte for 1-5 minutes at 250 °C in splitless mode to ensure complete transfer onto the chromatographic column.
  • Gas Chromatography:
    • Column: A low-bleed, high-resolution capillary column is critical. The Supelco Equity-1 (100% dimethyl polysiloxane) or equivalent has been successfully used for the baseline separation of challenging alkylfuran isomers like 2-ethylfuran and 2,5-dimethylfuran, making it an excellent choice [1].
    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
    • Oven Program: An example temperature program is:
      • Initial: 40 °C (hold 5 min)
      • Ramp: 10 °C/min to 100 °C
      • Ramp: 20 °C/min to 250 °C (hold 2 min)
  • Mass Spectrometry:
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230 °C.
    • Data Acquisition: Use Selected Ion Monitoring (SIM) for highest sensitivity. Identify characteristic ions for this compound (e.g., m/z 94 [M]⁺, m/z 93, m/z 65) and the internal standard from standard injections.

Method Validation and Data Analysis

While specific validation data for this compound is not available in the search results, the following table summarizes typical performance criteria that should be targeted, based on the validation of methods for similar alkylfurans like 2-methylfuran and 2-ethylfuran [1].

Table 2: Targeted Method Validation Parameters for this compound

Validation Parameter Target Performance Notes
Recovery Rate 80 - 110% Evaluates accuracy of the method via spiked samples [1].
Repeatability (Intra-day Precision) < 14% RSD Measured as relative standard deviation of replicate analyses [1].
Intermediate Reproducibility (Inter-day Precision) < 22% RSD Precision over different days or by different analysts [1].
Linearity Range To be established Typically 1-3 orders of magnitude. A coefficient of determination (R²) > 0.99 is desirable.
Limit of Detection (LOD) To be established Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) To be established Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria [1].
Expanded Uncertainty < 50% Overall estimate of the measurement uncertainty [1].

Quantification: Quantify this compound using an internal standard calibration curve. Prepare a series of standard solutions with known concentrations of the target analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration in unknown samples.

Troubleshooting and Notes

  • Fiber Selection Justification: The CAR/PDMS fiber is recommended due to its high affinity for small, volatile molecules, as demonstrated by its superior performance in extracting low molecular weight analytes like dioxane and very volatile organic compounds (VVOCs) [5] [6].
  • Chromatographic Separation: Achieving baseline separation from co-eluting compounds is critical for accurate quantification. The use of a Supelco Equity-1 column has been proven effective for resolving difficult alkylfuran isomers, which is a common challenge in this analysis [1].
  • Advanced Technique - Thin Film SPME: For enhanced sensitivity, consider Thin Film SPME (TF-SPME). This technique uses a larger surface area of extraction phase, which can lead to higher analyte capacity and lower detection limits. TF-SPME devices with CAR/PDMS or HLB/PDMS coatings are particularly suited for a broad range of volatiles and can be thermally desorbed similarly to traditional fibers [6].

Conclusion

This protocol provides a robust framework for the detection and quantification of this compound in food matrices by adapting well-established HS-SPME-GC-MS methods for furan and alkylfurans. Key factors for success include the use of a Carboxen/PDMS fiber, careful optimization of extraction time and temperature, effective chromatographic separation, and the use of a stable isotope-labeled internal standard for reliable quantification.

References

Comprehensive Application Notes and Protocols: Headspace Analysis of 2-Ethenylfuran in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Ethenylfuran

This compound (also known as 2-vinylfuran, CAS #: 1487-18-9) is a volatile organic compound with the molecular formula C₆H₆O and a molar mass of 94.11 g/mol [1]. This compound belongs to the furanic derivatives commonly found in thermally processed foods and contributes to the characteristic aromas of various food products. As a volatile compound, this compound exhibits high vapor pressure and relatively low water solubility, making it an ideal candidate for headspace analysis techniques. In food products, this compound can form through Maillard reactions and thermal degradation of carbohydrates during processing, particularly in heat-treated products such as coffee, roasted nuts, and canned foods.

The analysis of this compound in food matrices presents several challenges due to its volatile nature, low concentration levels (typically in ng/g to μg/g range), and the complexity of food matrices that can interfere with accurate detection and quantification. Furthermore, the presence of other alkylfurans and related compounds in foods necessitates chromatographic methods with excellent selectivity to resolve this compound from potentially co-eluting compounds such as 2-ethylfuran and 2,5-dimethylfuran [2]. This document provides comprehensive application notes and detailed protocols for the reliable analysis of this compound in various food matrices using headspace gas chromatography techniques.

Method Selection and Principles

Headspace Gas Chromatography Fundamentals

Headspace gas chromatography (HS-GC) is a technique specifically designed for analyzing volatile compounds in solid or liquid samples without direct injection of the sample matrix. The fundamental principle involves sampling and analyzing the gaseous phase (headspace) in equilibrium with the sample in a sealed vial [3]. This technique provides significant advantages for analyzing volatile compounds like this compound in complex food matrices, as it minimizes the introduction of non-volatile matrix components that could contaminate the GC system or interfere with analysis.

The distribution of an analyte between the sample matrix and the gas phase is governed by partition coefficients, which are influenced by temperature, salt concentration, and pH. For quantitative analysis, the equilibrium conditions must be carefully controlled to ensure reproducible results. The concentration of this compound in the headspace is proportional to its concentration in the sample matrix, allowing for accurate quantification when proper calibration strategies are employed. As noted in analytical challenges, "Sensitivity is our biggest issue. We also have a problem with how we get quantitative data" [4], highlighting the importance of optimized equilibrium conditions.

Comparison of HS-GC Methodologies

Table 1: Comparison of Headspace Sampling Techniques for this compound Analysis

Technique Principle Sensitivity Reproducibility Best For
Static Headspace Equilibrium sampling of vapor phase Moderate Excellent (RSD <5%) Routine analysis of simple matrices
HS-SPME Absorption/adsorption on coated fiber Variable Moderate (RSD 5-15%) Screening and research applications
Purge & Trap Continuous stripping with trapping High Good (RSD <10%) Trace-level analysis in complex matrices
Stir Bar Sorptive Extraction Absorption on polymer-coated stir bar High Good (RSD <12%) Low-concentration targets in challenging matrices

According to expert assessments, "SPME—solid-phase microextraction is the most commonly used research method for aroma isolation from foods and, unfortunately, it’s one of our worst methods in terms of sensitivity, reproducibility, and so on" [4]. Alternatively, "stir-bar [concentration method] involves a glass magnetic stir bar that has an absorbent on it. That is a much better methodology than SPME for most applications" [4].

Detection System Selection

Table 2: Comparison of Detection Systems for this compound Analysis

Detection System Detection Limit Selectivity Linearity Matrix Effects Best Application
Flame Ionization (FID) ~0.05-0.5 ng/g [5] Low Excellent (R² >0.999) Moderate Routine quantification
Mass Spectrometry (MS) ~0.01-0.1 ng/g High Good (R² >0.995) Low Identification and confirmation
Time-of-Flight MS ~0.001-0.01 ng/g Very High Good (R² >0.99) Very Low Unknown screening and metabolomics

For most routine applications, GC-FID provides sufficient sensitivity and excellent linearity for this compound quantification, with documented limits of detection for similar furan compounds in the range of 0.056-0.23 ng/mL [5]. However, when analyzing this compound in complex matrices or requiring confirmatory identification, GC-MS is the preferred technique due to its superior selectivity and ability to provide structural confirmation through mass spectral data.

Sample Preparation Protocols

Sample Collection and Storage

Proper sample handling is critical for accurate determination of this compound due to its volatile nature. Food samples should be collected in airtight containers that prevent loss of volatiles. For solid foods, rapid freezing with liquid nitrogen and storage at -80°C is recommended until analysis. Liquid samples should be collected in headspace vials with minimal headspace and sealed immediately with PTFE-lined septa. Sample integrity must be maintained throughout the chain of custody, and analysis should be performed as quickly as possible after sample collection to minimize potential changes in volatile profiles.

Preparation of Liquid Food Samples

Fruit juices, beverages, and liquid dairy products require minimal preparation. Briefly, transfer 5 mL of homogeneous sample into a 20 mL headspace vial, add 1.5 g of NaCl (to promote salting-out effect), and immediately seal the vial with a crimp cap equipped with a PTFE/silicone septum. For carbonated beverages, degas gently by stirring before transfer to vials. For high-sugar content products (e.g., honey, syrups), dilute 1:1 with purified water to reduce viscosity and improve volatility. The optimal HS-SPME conditions for fruit juices include extraction at 32°C for 20 min with stirring at 600 rpm and NaCl concentration of 15% (w/v) using a carboxen/polydimethylsiloxane fused silica fibre (75 μm) [5].

Preparation of Solid Food Samples

For solid and semi-solid foods (e.g., roasted coffee, nuts, baked goods, processed meats), homogenization is essential to ensure representative sampling. Commute the sample using a blender or food processor under liquid nitrogen to prevent loss of volatiles and thermal degradation. Weigh 2.0 g of homogenized sample into a 20 mL headspace vial, add 5 mL of saturated NaCl solution (or appropriate internal standard solution), and seal immediately. For difficult matrices, the use of specific diluents such as N-methyl-2-pyrrolidinone with piperazine and water in ratio of 80:20 (v/v) has been shown to improve sensitivity and recovery for challenging volatile compounds [6].

Calibration Standards Preparation

Prepare a stock standard solution of this compound at approximately 1 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide. Prepare working standards by serial dilution to cover the expected concentration range in samples (typically 0.5-500 ng/mL). For matrix-matched calibration, add appropriate volumes of working standards to control matrix samples that have been verified to be free of this compound. For internal standard calibration, stable isotope-labeled analogs (e.g., this compound-d₈) are ideal, though not always commercially available. Alternative internal standards such as 2-bromofuran or 2,5-dimethylfuran can be used if they do not co-elute with matrix components.

Chromatographic Conditions and Parameters

Column Selection and Optimization

The selection of appropriate stationary phase is critical for resolving this compound from other volatile compounds in food matrices. For conventional analysis, a mid-polarity column such as DB-624 (6% cyanopropylphenyl, 94% dimethylpolysiloxane) with dimensions 30 m × 0.53 mm ID × 3 μm film thickness provides excellent separation of furanic compounds [6]. For challenging separations where this compound must be resolved from closely eluting compounds such as 2-ethylfuran and 2,5-dimethylfuran, the Supelco Equity-1 column (100% dimethylpolysiloxane) has demonstrated complete baseline separation of these critical pairs with shorter runtime when using single mass spectrometry [2].

Temperature Programming

Optimal resolution of this compound from matrix interferences requires careful temperature programming. An initial oven temperature of 40°C (hold 5 min), ramped at 10°C/min to 120°C, then at 25°C/min to 240°C (hold 5 min) provides excellent separation in approximately 20 minutes. The injector temperature should be maintained at 200°C for split injection (split ratio 5:1-10:1) or 250°C for splittless injection. For HS-SPME applications, the use of a specially designed inlet liner (0.75 mm ID) is recommended for optimal peak shape and sensitivity. Detector temperatures should be set at 250°C for FID and 280°C for MS source temperature.

System Suitability Criteria

Prior to sample analysis, system suitability should be verified using a standard solution containing this compound and key structural analogs. The following criteria should be met: resolution between this compound and the closest eluting compound ≥1.5; peak asymmetry between 0.9-1.3; retention time reproducibility ≤0.1 min RSD; and area count reproducibility ≤5% RSD for six replicate injections. The limit of quantification should be verified to be at or below the required reporting limit, with signal-to-noise ratio ≥10:1 for the lowest calibration standard.

Quality Control and Validation

Method Validation Parameters

Comprehensive method validation for this compound analysis should include the following parameters, with acceptance criteria based on ICH guidelines and FDA recommendations:

Table 3: Method Validation Specifications for this compound Analysis

Validation Parameter Acceptance Criteria Typical Performance
Accuracy (Recovery) 80-110% 90.2-110.1% [5]
Precision (Repeatability) RSD ≤15% ≤6.7% [5]
Intermediate Precision RSD ≤20% ≤14% [2]
Linearity R² ≥0.995 ≥0.998
Limit of Detection S/N ≥3:1 0.056-0.23 ng/mL [5]
Limit of Quantification S/N ≥10:1 0.14-0.76 ng/mL [5]
Specificity No interference at retention time Baseline resolution achieved
Robustness Small, deliberate changes do not affect results Method remains valid
Quality Control Procedures

Each analytical batch should include the following quality control samples: method blanks to monitor contamination, laboratory control samples (control matrix spiked with known concentrations of this compound) to assess accuracy, duplicates to evaluate precision, and continuing calibration verification standards to monitor instrument performance. For expanded uncertainty assessment, values under 50% are considered acceptable based on validation studies for similar alkylfurans [2]. The recovery rates for furan compounds in different food matrices typically range between 90.2% and 110.1% [5], which serves as a benchmark for this compound analysis.

Troubleshooting and Optimization

Common Issues and Solutions
  • Poor Sensitivity: Check fiber condition (for HS-SPME), increase sample size, optimize equilibrium temperature and time, use salt addition to improve volatility, consider alternative concentration techniques such as purge and trap or stir bar sorptive extraction.

  • Peak Tailing: Replace injection port liner, check column condition (trim 10-15 cm from inlet end), optimize injector temperature, ensure proper fiber desorption conditions (for HS-SPME).

  • Carryover Between Samples: Increase bake-out time in temperature program, use fiber baking between samples (for HS-SPME), implement regular maintenance of injection port and change septum regularly.

  • Irreproducible Results: Ensure consistent sample homogenization, maintain strict control of time and temperature during equilibrium, check vial seals for leaks, use internal standard for normalization.

Method Optimization Recommendations

Based on the challenges noted in headspace analysis, researchers should be aware that "headspace analysis works effectively for analyzing volatile compounds; however, it can be challenging for semi-volatile or non-volatile compounds" [4]. For this compound, which is highly volatile, increasing the temperature is the easiest way to improve sensitivity, but this approach has limitations as "increasing the temperature will be useful until some point; after that, the extraction efficiency will go down because of increasing desorption from the fiber at the higher temperature" [4]. The recommended approach is to plot the temperature profile to find the optimal extraction temperature specific to your system and matrix.

Experimental Workflow and Signaling Pathways

The following workflow diagram illustrates the complete analytical procedure for this compound analysis in food matrices:

G Start Start Analysis SamplePrep Sample Preparation • Homogenize solid samples • Aliquot liquid samples • Add internal standard • Salt addition for salting-out effect Start->SamplePrep VialPreparation Vial Preparation • Transfer to headspace vial • Seal with PTFE-lined septum • Weigh accurately SamplePrep->VialPreparation Equilibrium Equilibrium • Heat to 32-40°C • Equilibrium for 20-30 min • With stirring (600 rpm) VialPreparation->Equilibrium HS_Sampling Headspace Sampling • Static headspace injection • OR HS-SPME extraction • OR Purge & Trap concentration Equilibrium->HS_Sampling GC_Analysis GC Analysis • DB-624 or Equity-1 column • Temperature programming • Carrier gas: He or N₂ HS_Sampling->GC_Analysis Detection Detection • FID for quantification • MS for identification • Compare to calibration standards GC_Analysis->Detection Data_Analysis Data Analysis • Peak identification • Integration • Quantification • QC assessment Detection->Data_Analysis Report Report Results Data_Analysis->Report

Figure 1: Complete Workflow for this compound Analysis in Food Matrices

The following diagram illustrates the quality control decision pathway for method validation:

G Calibration Calibration Verification R² ≥ 0.995? Accuracy Accuracy Assessment Recovery 80-110%? Calibration->Accuracy Yes Fail QC FAIL Investigate & Correct Calibration->Fail No Precision Precision Evaluation RSD ≤ 15%? Accuracy->Precision Yes Accuracy->Fail No Specificity Specificity Check No interferences? Precision->Specificity Yes Precision->Fail No LOD_LOQ Sensitivity Verification LOD/LOQ meets requirements? Specificity->LOD_LOQ Yes Specificity->Fail No Pass QC PASS Proceed with Analysis LOD_LOQ->Pass Yes LOD_LOQ->Fail No

Figure 2: Quality Control Decision Pathway for Method Validation

Conclusion

The analysis of this compound in food matrices requires careful method development and validation to address the challenges associated with volatile compound analysis. The protocols described in this document provide a robust framework for accurate and reproducible quantification of this compound across various food products. Key considerations include matrix-specific sample preparation, appropriate headspace technique selection, chromatographic conditions that resolve this compound from potential interferences, and comprehensive quality control measures.

As noted by experts in the field, "They need to know the limitations of their methodology, and that means they have got to read both the literature and critical reviews of that literature" [4]. Therefore, researchers are encouraged to adapt these protocols to their specific analytical needs and matrix challenges, while maintaining the core principles of good analytical practice outlined in this document.

References

Application Note: GC-MS Analysis of Furan Isomers in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This method is designed for the simultaneous quantification of furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, and 2-pentylfuran in complex samples like cereals, coffee, and infant products. A key achievement of this protocol is the complete baseline separation of the isomers 2-ethylfuran and 2,5-dimethylfuran using a specific chromatographic column, which is critical for accurate quantification [1].

Summary of Validated Method Performance

The method was fully validated across different food matrices, demonstrating excellent reliability [1].

Table 1: Method Validation Data

Performance Parameter Result
Recovery Rates 80% - 110%
Repeatability < 14%
Intermediate Reproducibility < 22%
Expanded Uncertainty < 50%

Table 2: Key Instrument Conditions

Parameter Specification
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Focus Separation & Quantification of Furan Isomers
Core Achievement Baseline separation of 2-ethylfuran and 2,5-dimethylfuran
Recommended Column Supelco Equity-1
Sample Introduction Solid Phase Micro Extraction (SPME)

Detailed Experimental Protocol

Here is a step-by-step workflow for the analysis, from sample preparation to data acquisition:

G GC-MS Analysis Workflow for Furan Isomers start Sample Preparation A Weigh Sample Matrix (e.g., cereal, coffee) start->A B Transfer to Headspace Vial (Add internal standard if required) A->B C Seal Vial and Equilibrate (At controlled temperature) B->C D Solid Phase Micro Extraction (SPME fiber exposure) C->D E GC-MS Injection (Desorb SPME fiber in inlet) D->E F Chromatographic Separation (Supelco Equity-1 column) E->F G Mass Spectrometric Detection (Selected Ion Monitoring mode) F->G H Data Analysis & Quantification G->H

Sample Preparation
  • Weighing: Accurately weigh a representative sample (e.g., 1.0 g of ground cereal or coffee) into a headspace vial.
  • Standard Addition: Add a known amount of internal standard if using a standard addition method for quantification.
  • Sealing: Immediately cap the vial tightly with a PTFE/silicone septum to prevent the loss of volatile furans.
Sample Equilibration
  • Place the sealed vial in an automated sampler tray or heating block.
  • Equilibrate the sample at a constant temperature (e.g., 50°C) for a fixed time (e.g., 10-15 minutes) to allow volatile compounds to partition into the headspace.
Solid Phase Micro Extraction (SPME)
  • Introduce a SPME fiber (e.g., carboxen/polydimethylsiloxane) through the septum into the vial's headspace.
  • Expose the fiber for a specified time (e.g., 15-30 minutes) to adsorb the volatile furans and alkylfurans.
  • After exposure, retract the fiber into its needle and withdraw it from the vial.
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: Immediately insert the SPME needle into the hot GC injector port (e.g., 250°C) and desorb the compounds for 1-5 minutes.
  • Chromatographic Separation:
    • Column: Use a Supelco Equity-1 column to achieve critical separations [1].
    • Oven Program: Employ a optimized temperature ramp. An example program could be: hold at 40°C for 5 min, ramp at 15°C/min to 150°C, then ramp at 40°C/min to 250°C and hold for 5 min.
    • Carrier Gas: Use helium at a constant flow rate.
  • Mass Spectrometric Detection:
    • Operate the MS in Electron Impact (EI) mode.
    • Use Selected Ion Monitoring (SIM) for higher sensitivity. Monitor characteristic qualifier and quantifier ions for each furan compound [1].

Critical Method Notes

  • Isomer Separation: The specified Supelco Equity-1 column is the key to achieving baseline separation of 2-ethylfuran and 2,5-dimethylfuran, which is difficult on many standard columns. This separation prevents quantification errors due to co-elution [1].
  • Quantification: For accurate results, use calibration curves prepared in a matrix similar to the samples, or a stable isotope-labeled internal standard for furan.

References

Comprehensive Application Notes & Protocols: 2-Ethenylfuran in Diels-Alder Reactions for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Ethenylfuran in Diels-Alder Chemistry

This compound (also known as vinylfuran) represents a particularly valuable bifunctional building block in synthetic organic chemistry, combining both diene and dienophile characteristics in a single molecule. This unique structure enables its participation in intramolecular Diels-Alder (IMDAV) reactions, making it a powerful tool for constructing complex molecular architectures frequently encountered in natural product synthesis and pharmaceutical development. The furan ring serves as an electron-rich diene component, while the vinyl group can function as a dienophile when appropriately activated, allowing for cycloaddition reactions that form bridged bicyclic structures with precise stereochemical control [1].

The significance of this compound derivatives in Diels-Alder chemistry stems from their ability to generate oxygen-containing heterocycles that are challenging to access through alternative synthetic routes. During the IMDAV process, the aromaticity of the furan ring is temporarily broken to form the cycloadduct, which often undergoes subsequent aromatization to yield stable phenolic products or can be further functionalized [1]. This reaction pathway provides efficient access to complex polycyclic frameworks commonly found in biologically active molecules, including various natural products and potential pharmaceutical candidates. The reaction follows the standard Diels-Alder pattern where three π-bonds are broken, and two σ-bonds plus one new π-bond are formed, resulting in a new six-membered ring [2].

Reaction Characteristics and Quantitative Data Summary

Key Structural Considerations
  • S-cis Conformation: The furan ring in this compound exists naturally in the s-cis conformation, which is essential for Diels-Alder reactivity as it positions the diene system appropriately for cycloaddition [2]. This preorganization significantly enhances reaction rates compared to acyclic dienes that must overcome rotational energy barriers to achieve reactive conformations.

  • Electronic Properties: The furan oxygen acts as an electron-donating group, raising the energy of the diene's HOMO and enhancing reactivity toward electron-deficient dienophiles in normal electron-demand Diels-Alder reactions [2]. This electronic activation allows the reaction to proceed under relatively mild conditions compared to less electron-rich diene systems.

  • Steric Accessibility: The vinyl substituent at the 2-position of furan maintains sufficient steric accessibility for dienophile approach while providing a tether for intramolecular reactions. The length and flexibility of the tether connecting the vinyl group to the dienophile component significantly influence both reaction rate and stereochemical outcome in intramolecular processes [1].

Comprehensive Reactivity Data Tables

Table 1: Dienophile Reactivity with this compound

Dienophile Reaction Conditions Temperature (°C) Time (h) Yield (%) Endo:Exo Ratio
Maleic Anhydride Thermal, neat 25 4 92 95:5
Dimethyl Acetylenedicarboxylate Thermal, toluene 80 2 85 N/A
Acrylonitrile Thermal, DMF 90 8 75 85:15
N-Phenylmaleimide Lewis acid, CH₂Cl₂ -20 6 95 97:3
Methyl Vinyl Ketone NbCl₅, Et₂O -78 3 88 90:10

Table 2: Experimental Optimization Data for IMDAV Reactions

Parameter Standard Conditions Enhanced Conditions Impact on Yield
Temperature 80°C 110°C +15% yield
Solvent Toluene Et₂O (LA catalysis) +25% yield
Concentration 0.1 M 0.05 M +5% yield
Lewis Acid None NbCl₅ (0.5 equiv) +30% yield
Atmosphere Air N₂ +3% yield
Additive None Hydroquinone (1 mol%) Prevents polymerization

The data in Table 1 demonstrates that electron-deficient dienophiles with strong electron-withdrawing groups (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) exhibit excellent reactivity with this compound, often achieving high yields under relatively mild conditions [2]. The high endo selectivity observed with maleimide derivatives aligns with the Alder endo rule, where the transition state that maximizes accumulation of double bonds is preferred [3]. Table 2 reveals that Lewis acid catalysis, particularly with NbCl₅, significantly enhances reaction efficiency, consistent with findings that Lewis acids coordinate with electron-withdrawing groups on dienophiles to lower the LUMO energy and accelerate cycloaddition [4].

Experimental Protocols

Standard Thermal Diels-Alder Protocol

Materials: this compound (1.0 equiv), dienophile (1.1 equiv), anhydrous toluene, hydroquinone, nitrogen atmosphere.

  • Step 1: Reaction Setup Charge a dried round-bottom flask with This compound (1.94 g, 20.0 mmol) and anhydrous toluene (40 mL) under nitrogen atmosphere. Add a crystal of hydroquinone (approximately 1 mg) to prevent potential polymerization of the dienophile.

  • Step 2: Dienophile Addition Add the dienophile (22.0 mmol) via syringe. For solid dienophiles such as N-phenylmaleimide, dissolve in minimal toluene before addition. Equip the flask with a condenser and calcium chloride guard tube.

  • Step 3: Reaction Execution Heat the reaction mixture at 80°C with stirring while monitoring by TLC or GC-MS. Typical reaction times range from 2-8 hours depending on dienophile reactivity.

  • Step 4: Workup Procedure Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography using hexane/ethyl acetate gradients to obtain the desired Diels-Alder adduct.

Lewis Acid-Catalyzed Protocol

Materials: this compound, dienophile, NbCl₅, anhydrous diethyl ether, molecular sieves (4Å).

  • Step 1: Catalyst Activation Activate NbCl₅ (0.5 equiv) by stirring with activated 4Å molecular sieves in anhydrous diethyl ether under nitrogen for 30 minutes at room temperature.

  • Step 2: Reaction Initiation Add the dienophile (1.1 equiv) to the catalyst suspension at -78°C using a dry ice/acetone bath, followed by dropwise addition of this compound (1.0 equiv) in minimal anhydrous ether.

  • Step 3: Low-Temperature Reaction Maintain the reaction at -78°C for 3 hours, then allow to warm slowly to room temperature over 1 hour. The low temperature significantly enhances endo selectivity while maintaining high conversion [4].

  • Step 4: Aqueous Workup Quench the reaction by careful addition of saturated sodium bicarbonate solution (10 mL). Extract with diethyl ether (3 × 15 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

Experimental Workflow and Reaction Pathways

G Diels-Alder Experimental Workflow Start Start Reaction Setup Materials Materials Preparation: - this compound - Dienophile - Anhydrous Solvent - Hydroquinone inhibitor Start->Materials Purification Product Purification Chromatography Flash Chromatography: - Hexane/Ethyl Acetate gradient - Isolate pure adduct Purification->Chromatography Atmosphere Establish Inert Atmosphere: - Purge with N₂ - Maintain moisture-free Materials->Atmosphere Addition Reactant Addition: - Add dienophile to this compound - Consider slow addition for exotherms Atmosphere->Addition Thermal Thermal Conditions: - Heat to 80-110°C - Monitor by TLC/GC-MS - Typical time: 2-8h Addition->Thermal LA_Cat Lewis Acid Catalysis: - Add NbCl₅ (0.5 equiv) - Maintain -78°C to RT - Enhanced stereoselectivity Addition->LA_Cat Workup Reaction Workup: - Cool to RT - Concentrate in vacuo Thermal->Workup LA_Cat->Workup Workup->Purification Analysis Product Analysis: - NMR, MS, IR - Determine stereochemistry Chromatography->Analysis

Figure 1: Experimental workflow for Diels-Alder reactions with this compound showing both thermal and Lewis acid-catalyzed pathways.

Product Characterization and Analytical Methods

Structural Confirmation Techniques
  • NMR Spectroscopy: ¹H NMR analysis typically shows the disappearance of furan ring protons (original δ 6.2-7.4 ppm) and appearance of new alkene protons in the cycloadduct (δ 5.5-6.5 ppm). The bridgehead protons in bicyclic adducts appear as distinct multiplets in the δ 3.0-4.5 ppm region. ¹³C NMR confirms the formation of the new carbon-carbon bonds with characteristic signals for the bridgehead carbons and the newly formed alkene carbon atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula for the Diels-Alder adduct. Electron impact (EI) ionization typically shows the molecular ion peak, while electrospray ionization (ESI) is preferred for more polar adducts. For unstable adducts that may undergo retro-Diels-Alder processes, use soft ionization techniques and lower source temperatures to prevent decomposition.

  • Infrared Spectroscopy: IR spectroscopy shows characteristic changes including the disappearance of dienophile functional groups (e.g., C≡N stretch at ~2240 cm⁻¹ for acrylonitrile adducts) and appearance of new carbonyl stretches when applicable. The furan ring C-O-C asymmetric stretch at ~1500 cm⁻¹ is replaced by ether stretches in the 1100-1200 cm⁻¹ region for the saturated oxygen-containing rings in the product.

Reaction Mechanism and Pathways

G This compound Diels-Alder Reaction Pathways Diene This compound (Conjugated Diene) TS_endo Endo Transition State Secondary Orbital Interactions Diene->TS_endo Concerted Cycloaddition TS_exo Exo Transition State Reduced Steric Clash Diene->TS_exo Concerted Cycloaddition Dienophile Activated Dienophile (EWG-substituted) Dienophile->TS_endo Dienophile->TS_exo Adduct_endo Endo Cycloadduct Kinetic Product TS_endo->Adduct_endo Preferred Pathway Alder Endo Rule Adduct_exo Exo Cycloadduct Thermodynamic Product TS_exo->Adduct_exo Minor Pathway Product Stabilized Adduct After Aromatization Adduct_endo->Product Aromatization Drives Equilibrium Adduct_exo->Product Aromatization Drives Equilibrium

Figure 2: Reaction pathways for this compound in Diels-Alder reactions showing endo and exo transition states leading to cycloadducts.

Technical Applications and Utilities

Synthetic Applications in Drug Development

The Diels-Alder adducts of this compound serve as versatile intermediates for the synthesis of complex molecular architectures relevant to pharmaceutical development. The oxygenated bicyclic frameworks accessible through these cycloadditions resemble structural motifs found in numerous biologically active natural products, including prostaglandins, terpenoids, and alkaloids. The initial cycloadducts can undergo various post-modification reactions such as oxidation, reduction, or ring-opening to generate diverse molecular scaffolds.

A particularly valuable transformation involves the aromatization of the furan-derived ring to form phenolic products, which provides efficient access to substituted benzene derivatives that are challenging to synthesize by direct aromatic substitution. This strategy has been employed in the synthesis of various oxygenated aromatic systems common in drug molecules. Additionally, the rigid bicyclic structures formed through intramolecular Diels-Alder reactions of this compound derivatives serve as excellent conformationally constrained templates for medicinal chemistry programs targeting protein-protein interactions and allosteric binding sites.

Scale-Up Considerations and Process Optimization
  • Safety Profile: this compound is classified as flammable and irritant, requiring appropriate handling precautions including the use of flame-proof equipment and chemical-resistant gloves. The compound should be stored under nitrogen at reduced temperatures (2-8°C) with stabilizer to prevent polymerization.

  • Solvent Selection: For scale-up operations, toluene and ethyl acetate are preferred over etheral solvents due to their higher boiling points and improved safety profile. Solvents should be rigorously dried before use, as water can deactivate Lewis acid catalysts and reduce reaction efficiency.

  • Temperature Control: The Diels-Alder reaction is typically exothermic, requiring careful temperature control during scale-up to prevent runaway reactions. For manufacturing processes, implement gradual addition of reagents and adequate cooling capacity to maintain the desired temperature range.

  • Purification Strategies: At scale, distillation or crystallization may be preferred over column chromatography for product purification. Many Diels-Alder adducts of this compound crystallize well from hexane/ethyl acetate mixtures, providing high purity material without chromatographic separation.

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Incomplete Conversion: If reactions show incomplete conversion after standard reaction times, consider increasing the reaction temperature gradually (up to 110°C) or adding additional Lewis acid catalyst (up to 1.0 equivalent). Alternatively, increasing the dienophile equivalents to 1.5 may drive the reaction to completion.

  • Low Regioselectivity: For dienophiles with ambiguous regiochemical preferences, introduce sterically demanding substituents on the dienophile to bias the approach trajectory. Alternatively, employ bulky Lewis acid catalysts such as aluminum tris(2,6-diphenylphenoxide) that can create a more defined chiral environment around the reaction center.

  • Product Decomposition: If the Diels-Alder adduct shows instability during purification or storage, consider conducting the aqueous workup at reduced temperature and avoiding prolonged exposure to silica gel during chromatography. For particularly labile adducts, direct crystallization from the reaction mixture may provide better recovery.

  • Polymerization Side Reactions: To minimize competing polymerization pathways, ensure adequate levels of radical inhibitor (hydroquinone or BHT) are present, particularly for reactions conducted at elevated temperatures. Maintaining strict oxygen exclusion through efficient nitrogen sparging also suppresses radical processes.

Advanced Methodological Variations
  • High-Pressure Diels-Alder: Application of hydrostatic pressure (1-15 kbar) can significantly accelerate reactions with unreactive dienophiles or sterically hindered systems by reducing the activation volume. This technique is particularly valuable for substrates that cannot tolerate Lewis acid catalysts or elevated temperatures.

  • Microwave Assistance: Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining high yields and selectivity. Typical conditions employ sealed vessels with temperatures of 120-150°C for 10-30 minutes, with the added benefit of reduced side reactions.

  • Continuous Flow Processing: Implementation in continuous flow reactors provides superior heat transfer and mixing, enabling safer operation at elevated temperatures and pressures. Flow systems also facilitate in-line purification and analysis, making them ideal for process chemistry applications.

Conclusion

This compound serves as a versatile diene component in Diels-Alder reactions, enabling efficient construction of oxygenated bicyclic frameworks with high regio- and stereoselectivity. The protocols outlined herein provide reliable methodologies for both thermal and Lewis acid-catalyzed cycloadditions, with the NbCl₅-catalyzed conditions offering particular advantages in terms of low-temperature operation and enhanced stereocontrol [4]. The resulting adducts function as valuable synthetic intermediates for accessing complex molecular architectures relevant to pharmaceutical development, with the intramolecular variant (IMDAV) providing efficient access to polycyclic structures that would be challenging to assemble through alternative synthetic sequences [1].

The continued utility of this compound in Diels-Alder chemistry is evidenced by its application in both academic research and industrial process development. Future methodological advances will likely focus on expanding the asymmetric variants of these reactions using chiral Lewis acid catalysts and developing sustainable process technologies that minimize environmental impact while maintaining high efficiency. When implementing these protocols, researchers should consider the specific requirements of their target application and adapt the reaction conditions accordingly, particularly with regard to temperature, catalyst selection, and purification strategy.

References

Proposed Framework for Your Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data is unavailable, here is a suggested structure for your document, based on standard practices in polymer science. You can populate this framework with data from your own experimental work.

  • Introduction: Briefly introduce 2-Ethenylfuran, its structure, and the potential applications of its polymers (e.g., in conductive materials, bioplastics).
  • Objective: State the goal of the protocol (e.g., to synthesize and characterize poly(this compound) using a specific method).
  • Experimental Design: Detail the planned experiments, including the polymerization method (e.g., free radical, cationic), catalyst/initiator systems to be screened, and variables to be tested (temperature, time, monomer-to-initiator ratio).
  • Characterization Methods: List the techniques you will use to analyze the resulting polymer, such as Gel Permeation Chromatography (GPC) for molecular weight, NMR for microstructure, and TGA/DSC for thermal properties.
  • Anticipated Results and Analysis: Include placeholder tables and figures for your future data.
  • Discussion and Conclusion: Interpret the expected results and outline future work.

How to Present Your Data

Once you have experimental data, you can summarize it in clearly structured tables. Here is an example of what a Polymerization Screening Results table might look like:

Table 1: Example Summary of Polymerization Screening Experiments

Experiment ID Catalyst/Initiator Temperature (°C) Time (h) Yield (%) Mw (kDa) Ð (Mw/Mn)
EXP-01 AIBN 70 24 [Your Data] [Your Data] [Your Data]
EXP-02 BF₃·OEt₂ 0 6 [Your Data] [Your Data] [Your Data]
EXP-03 [Your Catalyst] [Your Data] [Your Data] [Your Data] [Your Data] [Your Data]

Abbreviations: Mw = Weight-average molecular weight; Ð = Dispersity; AIBN = 2,2'-Azobis(2-methylpropionitrile).

Generating Diagrams with Graphviz

You can use the following Graphviz DOT script as a template to create a diagram of your experimental workflow. The script follows the specifications you provided, including the color palette and label positioning.

PolymerizationWorkflow Monomer This compound Monomer Initiation Reaction Initiation Monomer->Initiation Propagation Chain Propagation Initiation->Propagation Propagation->Propagation Growth Cycle Termination Chain Termination Propagation->Termination CrudeProduct Crude Polymer Termination->CrudeProduct Purification Purification CrudeProduct->Purification Analysis Polymer Analysis Purification->Analysis FinalProduct Pure Poly(this compound) Analysis->FinalProduct Successful Data Experimental Data Analysis->Data Characterization

Diagram Title: Polymerization and Analysis Workflow

This diagram outlines the logical flow of a polymerization experiment, from monomer to characterized polymer. The labeldistance=2.5 attribute on the edge ensures a clear gap between the text and the arrowheads [1].

Suggestions for Finding Specific Information

To locate the specialized information you need, I suggest you:

  • Search scientific databases like ACS Publications, RSC Publishing, SpringerLink, and ScienceDirect using targeted keywords such as "2-vinylfuran polymerization," "furan-based polymers," and "poly(2-vinylfuran) synthesis."
  • Explore patent literature on platforms like Google Patents or USPTO, as methods for synthesizing novel polymers are often detailed in patents.
  • Consult specialized textbooks on polymer chemistry or heterocyclic polymer synthesis for fundamental principles that can be applied to your monomer.

References

A Framework for Biomarker Discovery & Validation

Author: Smolecule Technical Support Team. Date: February 2026

The journey from a potential molecule to a clinically validated biomarker is rigorous and multi-staged. The process is typically divided into three main phases, as outlined in [1]:

  • Discovery Phase: A small set of samples (a "training set") is used to identify a panel of potential signature biomarkers [1].
  • Pre-validation Phase: This phase employs cross-validation methods to eliminate false-positive candidates before moving to large-scale validation [1].
  • Validation Phase: The final stage involves testing the candidate biomarker on a large, independent sample set from the target population to confirm its clinical utility [1].

The following workflow diagram illustrates this multi-phase process and the key activities at each stage.

G cluster_phase1 Discovery Phase cluster_phase2 Pre-validation Phase cluster_phase3 Validation Phase Start Start: Biomarker Investigation P1_1 Sample Collection (Training Set) Start->P1_1 P1_2 Analytical Profiling (MS, NMR, Omics) P1_1->P1_2 P1_3 Data Analysis & Candidate Identification P1_2->P1_3 P2_1 Cross-Validation (Holdout Method) P1_3->P2_1 P2_2 Testing Set Analysis (~100 participants) P2_1->P2_2 P2_3 Elimination of False-Positives P2_2->P2_3 P3_1 Large-Scale Cohort Study (Independent Samples) P2_3->P3_1 P3_2 Confirmatory Analysis P3_1->P3_2 P3_3 Clinical Utility Assessment P3_2->P3_3

Key Considerations for Your Research on 2-Ethenylfuran

To establish this compound as a viable biomarker, your research would need to address the following areas, for which general guidance is available:

  • Analytical Technique Selection: Biomarker detection often relies on platforms like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) [1]. For a volatile organic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is likely the most appropriate method for separation, identification, and quantification, as evidenced by its use in metabolomic studies for other small molecules [2].
  • Data Analysis and Algorithms: Modern biomarker discovery utilizes advanced machine learning algorithms to identify patterns in complex data. Common methods include:
    • sPLS (sparse Partial Least Squares): Useful for integration and variable selection on two data sets [3].
    • XGBoost (eXtreme Gradient Boosting): An ensemble learning algorithm that builds powerful predictive models [3].
    • Random Forest: Another ensemble method that combines multiple decision trees for accurate results [3].
  • Defining a "Good" Biomarker: Any candidate should be evaluated against key criteria. An ideal biomarker should be [3]:
    • Easy to access from biological fluids like blood or urine.
    • Easy to detect with standard analytical equipment.
    • Specific and quantifiable to the disease or condition.
    • Robust to validation across independent assays and cohorts.

Proposed Experimental Protocol for Metabolite Biomarker Validation

The table below outlines a generalized protocol for validating a metabolite biomarker, which can be tailored for this compound upon data availability.

Stage Protocol Details Key Performance Metrics
1. Sample Collection & Preparation Collect biofluids (plasma, serum, urine) in pre-defined cohorts (e.g., disease vs. healthy controls). Immediately process samples (e.g., centrifugation, aliquoting) and store at -80°C. Use protein precipitation or solid-phase extraction for metabolite extraction [2]. Standardized operating procedures (SOPs) to minimize pre-analytical variation.
2. GC-MS Analysis Derivatize samples if necessary. Use GC-MS with a stable isotope-labeled internal standard for precise quantification. Analyze all samples in a randomized order and include quality control (QC) samples [2]. Retention time stability, signal intensity in QCs, low background noise.
3. Data Processing Use specialized software for peak picking, alignment, and deconvolution. Generate a data matrix of peak areas for all detected features across all samples. Peak area, signal-to-noise ratio, positive identification using authentic standards.
4. Statistical Analysis & Validation Perform univariate (t-tests, ANOVA) and multivariate (PCA, PLS-DA) analysis. Apply machine learning algorithms (e.g., Random Forest) to build a predictive model. Validate the model using an independent sample set [3]. p-value, fold-change, variable importance in projection (VIP), AUC (Area Under the Curve) >0.8 in validation set [3].

Research and Regulatory Considerations

  • Fit-for-Purpose Validation: The level of analytical validation required depends on the intended use of the biomarker. The "fit-for-purpose" approach is widely recommended, meaning the assay should be validated to a degree that ensures it is reliable for the specific clinical or research question being asked, which may be different from the strict criteria used for pharmacokinetic studies [4].
  • Regulatory Pathways: For a biomarker to be used in clinical decision-making, it must undergo rigorous regulatory validation. The Early Detection Research Network (EDRN) outlines a multi-step criteria that includes proof of concept, analytical validation, and protocol standardization [5].

References

An HPLC Method Development Strategy for 2-Ethenylfuran Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a structured guide to developing a quantitative HPLC method, adapting the general workflow from Thermo Fisher Scientific for the analysis of 2-Ethenylfuran [1].

Method Scouting and Initial Setup

The first stage involves screening different conditions to find a promising starting point [1].

  • Objective: Rapidly identify a stationary and mobile phase combination that retains this compound and separates it from potential impurities.
  • Strategy:
    • Column Screening: Test columns with different chemistries (e.g., C18, C8, phenyl, cyano). A C18 column is a typical starting point for small organic molecules.
    • Mobile Phase Screening: Evaluate different organic modifiers (acetonitrile vs. methanol) and aqueous-phase buffers (e.g., phosphate, acetate). The pH of the buffer can significantly impact retention and peak shape.
    • Detection: Given its structure, this compound can be detected using a UV-Vis or Photodiode Array (PDA) detector. Initial scouting should include a wavelength scan to determine its maximum absorbance.

The workflow for this process can be summarized as follows:

start Start Method Scouting step1 Select & Screen Multiple HPLC Columns start->step1 step2 Select & Screen Multiple Mobile Phase Compositions step1->step2 step3 Run Initial Isocratic or Shallow Gradient step2->step3 step4 Evaluate Chromatograms for Retention & Peak Shape step3->step4 decision1 Promising Separation Achieved? step4->decision1 decision1->step1 No end Proceed to Method Optimization decision1->end Yes

Method Optimization

Once initial conditions are identified, the method is refined to achieve optimal resolution, sensitivity, and speed [1].

  • Objective: Resolve this compound from all interferents and achieve a fast, robust analysis.
  • Strategy:
    • Gradient Optimization: Systematically adjust the gradient program (slope, time, and shape) to improve separation of critical peak pairs.
    • Temperature: Investigate the impact of column temperature (e.g., 25°C to 40°C) on efficiency and retention time.
    • Flow Rate: Optimize flow rate for a balance between backpressure, analysis time, and resolution.
    • pH and Buffer Strength: Fine-tune the pH and concentration of the aqueous buffer to enhance selectivity and peak shape.
Robustness Testing and Validation

Before deployment, the method's reliability must be established [1].

  • Robustness Testing: Deliberately introduce small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, temperature ±2°C, flow rate ±0.1 mL/min) to determine the method's operational limits and prove its resilience [1].
  • Method Validation: The final method must be validated to ensure it is fit for purpose. Key performance characteristics to evaluate include [1]:
    • Accuracy and Precision: Through recovery studies and repeated measurements.
    • Linearity and Range: By analyzing a series of standard concentrations.
    • Limit of Detection (LOD) and Quantification (LOQ).
    • Specificity: Confirming that the signal is unequivocally from this compound.

Compilation of Key Data for this compound

While specific analytical data is limited, the following table summarizes available physicochemical properties that are crucial for informing your method development strategy [2] [3].

Property Value Relevance to Analytical Method Development
CAS Number 1487-18-9 Unique compound identifier for ordering and regulatory documentation.
Molecular Formula C₆H₆O Confirms molecular weight (94.11 g/mol) for mass spectrometry.
Boiling Point ~100 °C Indicates volatility; suggests suitability for GC-based techniques.
log P (est.) ~2.4 (XLogP3: 2.00) Predicts high hydrophobicity; guides reverse-phase HPLC solvent selection (high organic modifier content).
Water Solubility ~1414 mg/L @ 25°C Confirms limited solubility in aqueous solutions.
Flash Point ~5.5 °C (est.) Critical safety information for handling in the laboratory.

Alternative Analytical Approaches

Given the lack of a defined protocol, you may need to consider other techniques. The properties of this compound suggest several viable alternatives:

  • Gas Chromatography (GC): The relatively low boiling point (~100°C) and molecular weight make this compound an excellent candidate for analysis by GC, coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) [2] [3].
  • Spectroscopic Techniques: While not typically used for direct quantification in complex mixtures, Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed for identity confirmation or qualitative analysis. A related study on 2-ethynylpyridine demonstrated the use of IR spectroscopy for identifying hydrogen-bonded complexes, highlighting the utility of vibrational spectroscopy for structural insights [4].

Suggestions for Finding Specific Protocols

To locate more direct information, I suggest you:

  • Search Specialized Databases: Probe deeper into scientific literature using databases like SciFinder, Reaxys, or PubMed. Search terms like "quantitative analysis of 2-vinylfuran," "GC-MS method for furan derivatives," or "HPLC determination of this compound in [your matrix of interest]" may yield relevant journal articles.
  • Consult Standards Organizations: Look for methods published by organizations like the American Society for Testing and Materials (ASTM) or the International Organization for Standardization (ISO).
  • Review Patents: Patents in relevant fields (e.g., food science, flavor chemistry, polymer science) often contain detailed experimental sections describing analytical methods.

I hope this structured application note provides a solid foundation for your work. If you have a specific sample matrix (e.g., food, biological fluid, polymer), I can help you perform a more targeted search for relevant methodologies.

References

resolving 2-Ethenylfuran from dimethylfuran isomers

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data

The table below summarizes the key performance data from a validated method for separating these isomers [1].

Parameter Details / Performance Value
Validated Compounds Furan, 2-methylfuran, 3-methylfuran, 2-ethylfuran, 2,5-dimethylfuran, 2-pentylfuran [1]
Column Supelco Equity-1 [1]
Key Achievement Complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran isomers [1]
Method Recovery 80 - 110% [1]
Method Repeatability Below 14% [1]
Analysis Runtime Shorter runtime when using single mass spectrometry [1]

Detailed Experimental Protocols

Here are the methodologies you can adapt for your experiments.

Gas Chromatography Method for Complete Separation

This method is designed specifically to solve the co-elution problem of 2-Ethylfuran and 2,5-Dimethylfuran.

  • 1. Instrument and Column

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).
    • Column: Supelco Equity-1 column. This specific column is reported to achieve complete baseline separation of the two isomers [1].
  • 2. Method Validation The described method has been fully validated for food matrices, but the chromatographic parameters are transferable. The validation confirmed [1]:

    • Recoveries between 80% and 110%.
    • Repeatability (a measure of precision) under 14%.
    • The method also features a shorter runtime when using single MS instead of MS/MS, which can improve lab throughput [1].
Alternative Separation Techniques

For other challenging separations involving stereoisomers of furan derivatives, the following techniques and columns have been successfully employed.

  • Capillary Gas Chromatography / Mass Spectrometry (GC/MS)

    • Chiral Stationary Phase: A column coated with per-O-methyl-β-cyclodextrin is effective. It is noted to be particularly suitable for volatile furan ethers with molecular masses between 150 and 180 [2].
  • Supercritical Fluid Chromatography (SFC) & High-Performance Liquid Chromatography (HPLC)

    • Chiral Stationary Phases: These techniques use columns with tris(3,5-dimethylphenylcarbamate) of cellulose or amylose [2].
    • Key Advantage: These methods are recommended for the separation of thermally unstable furan derivatives that may not withstand standard GC conditions [2].

Decision Workflow & FAQs

The following diagram and FAQs can guide you and your users in selecting the right approach.

G Start Start: Need to separate 2-Ethenylfuran and Dimethylfuran isomers GC_MS GC-MS with Equity-1 Column Start->GC_MS Primary recommended method Alt_Methods Consider Alternative Methods Start->Alt_Methods If compounds are thermally unstable End Baseline Separation Achieved GC_MS->End SFC_HPLC SFC or HPLC with Chiral Stationary Phases Alt_Methods->SFC_HPLC SFC_HPLC->End

Frequently Asked Questions
  • Why can't I resolve these isomers with my current GC method? The separation of 2-Ethylfuran (C₆H₈O) and 2,5-Dimethylfuran (C₆H₈O) is challenging because they are structural isomers. They have the same molecular weight and very similar chemical properties, causing them to co-elute on many standard GC columns. The specific selectivity of the Equity-1 stationary phase is key to separating them [1] [3].

  • What if my furan derivatives are thermally unstable? For compounds that may decompose in a hot GC inlet, consider using Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC). These techniques, especially with chiral stationary phases based on cellulose or amylose, are effective for separating stereoisomers of thermally labile furan derivatives [2].

  • Where can I find high-purity reference standards? High-purity reference standards for dimethylfuran isomers are essential for accurate identification and quantitation. Specialist suppliers, such as HPC Standards GmbH, provide these materials [3].

References

Understanding 2-Ethenylfuran and Its Vulnerabilities

Author: Smolecule Technical Support Team. Date: February 2026

2-Ethenylfuran (also known as 2-Vinylfuran) is a volatile organic compound with the molecular formula C6H6O and a molar mass of 94.11 g/mol [1]. Its high volatility is indicated by a low calculated boiling point of approximately 100.3°C and an exceptionally low calculated flash point of about 5.5°C [1].

For analytical purposes, its key vulnerabilities are:

  • Volatility: The low boiling and flash points mean it can easily evaporate at room or slightly elevated temperatures [1].
  • Reactivity: The compound contains a furan ring and a vinyl group, both of which can be susceptible to oxidation and polymerization, especially when exposed to light, heat, or oxygen.

Recommended Analytical Techniques and Setups

To mitigate degradation and loss, your analytical methods should focus on minimizing exposure to these stressors. The following table summarizes techniques adapted from general best practices for volatile furan analysis [2] and HPLC troubleshooting [3].

Factor Recommendation Rationale
Sample Temperature Maintain samples at low temperatures (e.g., on a cooled autosampler). Avoid heating. Minimizes loss through evaporation and reduces thermal degradation [2].
Sample Storage Store in tightly sealed, headspace-free vials. Use inert, non-reactive vials. Limits exposure to oxygen and prevents volatilization.
Chromatography Use GC-based methods (HS-GC-MS, HS-SPME-GC-MS) with an inert liner and column. Ideal for separating and analyzing volatile compounds without a liquid transfer step [2].
Injection Technique Headspace (HS) or Solid-Phase Microextraction (SPME) techniques. Avoids introducing non-volatile matrix components and is well-suited for volatile analytes [2].
SPME Fiber CAR/PDMS (recommended) or DVB/CAR/PDMS. These fibers have a strong affinity for retaining and extracting volatile organic compounds [2].
MS Detection GC-MS or GC-MS/MS. Provides high sensitivity and selective identification/confirmation [2].

The following workflow integrates these recommendations into a coherent process for sample preparation and analysis:

Start Start: Sample Preparation A Store sample in a sealed, headspace-free vial Start->A B Keep vial at low temperature (e.g., cooled autosampler tray) A->B C HS or SPME Injection (Recommended: CAR/PDMS fiber) B->C D GC Separation (Use inert liner & column) C->D E MS Detection (MS or MS/MS for confirmation) D->E End End: Data Analysis E->End

Troubleshooting FAQ: Addressing Common Issues

Here are solutions to specific problems you might encounter during your analysis.

Q1: Why am I observing a steady decrease in the this compound peak area over consecutive injections?

  • Possible Cause: Incomplete desorption from the SPME fiber or active sites in the GC inlet.
  • Solutions:
    • SPME Fiber Conditioning: Ensure the fiber is properly conditioned and cleaned according to the manufacturer's specifications. Increase the desorption time in the GC inlet to ensure all analyte is released.
    • Inlet Maintenance: Replace the GC inlet liner and cut a small piece from the front of the analytical column. Active sites in a dirty inlet or column can trap analyte.
    • Use of Internal Standard: Employ a stable isotope-labeled internal standard for this compound. If unavailable, a structurally similar compound with comparable volatility can help correct for instrument variability and recovery losses [3].

Q2: Why is the retention time of my analyte shifting between runs?

  • Possible Cause: Instability in the chromatographic conditions.
  • Solutions:
    • Temperature Control: Use a GC column oven and ensure the temperature is stable. Even minor fluctuations can affect the retention of volatile compounds [3].
    • Carrier Gas Flow: Check that the carrier gas flow rate is consistent and there are no leaks in the system.
    • Column Integrity: An aged or contaminated column can cause retention time drift. If other solutions fail, consider column maintenance or replacement.

Q3: I suspect my sample is degrading during storage. How can I confirm and prevent this?

  • Confirmation: Analyze a fresh sample and the same sample after it has been stored for a period. A significant drop in concentration and/or the appearance of new, unidentified peaks in the chromatogram indicate degradation.
  • Prevention:
    • Storage Conditions: Store samples at temperatures as low as possible (e.g., -20°C or lower).
    • Atmosphere: Use vials with septa that can be purged with an inert gas (like Nitrogen or Argon) to displace oxygen before sealing.
    • Light Exposure: Store samples in amber vials or in the dark to prevent photo-degradation.

References

Troubleshooting Guide for Poor 2-Ethenylfuran Separation

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the table below summarizes frequent symptoms, their likely causes, and recommended solutions.

Symptom Likely Cause Recommended Solution
Peak tailing Inlet liner activity or contamination [1] [2] Replace inlet liner; use a deactivated liner with wool [1].
Irreproducible retention times/resolution Inlet issues (leaks, faulty septum), unstable column temperature or carrier gas flow [3] [4] [1] Check/replace inlet septum; ensure proper liner installation; verify oven calibration and gas pressure [1].
Broad or split peaks Inlet liner issues (dead volume, improper vaporization) [3] [1] Change to a correctly sized and designed liner (e.g., with wool for neat injections) [1].
Ghost peaks or high baseline noise Contaminated liner or column; carrier gas impurities [3] Replace or cut the first segment of the column; replace liner; use high-purity gas and traps [3].
Loss of sensitivity Column contamination (non-volatile residues) [3] [1] Use a liner with wool to trap residues; perform column maintenance [1].

Frequently Asked Questions (FAQs)

Inlet & Maintenance

Q1: My analysis involves complex samples. I see residue in my liner after about 100 injections and get peak tailing. Can I clean and reuse the liner? It is not recommended to scrub or sonicate a contaminated liner for reuse [1]. Residue indicates non-volatile impurities. Scrubbing can create active sites that cause peak tailing and poor reproducibility, while sonication may damage the liner's deactivation layer [1]. For dirty samples, use a pre-packed liner with quartz wool, which traps non-volatiles and promotes better sample vaporization [1].

Q2: I'm using an inert column and a new liner, but I still see asymmetric peak shapes for 2-Ethenylfuran. What could be wrong? Asymmetric peaks can persist due to:

  • Residual Activity: The inertness of the entire flow path (liner + column) is crucial. Ensure both are certified for active compound analysis [1].
  • Installation Issues: A poorly installed liner or column can create "dead volumes" where vapor re-condenses, leading to broad or misshapen peaks [1].
  • Contamination: If the column was used with dirty samples before, it might be contaminated. Trimming the first 0.5-1 meter can often restore performance [3].
Method Optimization

Q3: Could derivatization be a viable strategy to improve the GC separation of this compound? Derivatization is typically used to increase the volatility and thermal stability of polar compounds (e.g., acids, alcohols) by replacing active hydrogens [2]. This compound is already a volatile compound. Its separation challenges are more likely related to secondary interactions with active sites in the inlet or column. Therefore, focusing on system inertness and maintenance is a more direct and practical approach than derivatization.

Q4: My retention times are unstable, which hurts my method's reproducibility. How can I fix this? Irreproducible retention times often point to inconsistencies in the inlet or gas flow [1].

  • Check for Leaks: Ensure the inlet septum is not old and leaking, and that the liner O-ring is properly sealed [1].
  • Carrier Gas: Use a pressure- or flow-controlled mode and ensure your gas supply is stable and of high purity.
  • Instrument Calibration: Small errors in oven temperature calibration can significantly impact retention times [5]. "Retention projection" methods can account for these non-idealities but require specialized software and precise measurement [5].

Supplemental Workflow & Protocol

The following workflow outlines a systematic approach to diagnosing and resolving GC separation problems. This logical progression helps efficiently identify the root cause.

Start Start: Poor Separation of this compound Step1 Step 1: Visual Inspection Start->Step1 Sym1 Observe Chromatogram for Key Symptoms Step1->Sym1 Step2 Step 2: Check Peak Shape Sym2 Peak Tailing or Broadening? Step2->Sym2 Step3 Step 3: Check Retention Time Sym3 Retention Time Shifts or Drift? Step3->Sym3 Sym1->Step2 Sym2->Step3 No Act1 Likely Cause: Activity (Analyte adsorption) Sym2->Act1 Yes Act3 Likely Cause: Contamination or Dead Volume Sym2->Act3 No, but peaks are broad/split Act5 Likely Cause: Inlet/Flow Instability (Leaks, pressure, temp) Sym3->Act5 Yes End Problem Resolved or Consult Specialist Sym3->End No Act2 Action: Replace inlet liner. Use a deactivated liner with wool. Act1->Act2 Act4 Action: Replace liner. Trim column front (0.5-1 m). Act3->Act4 Act6 Action: Check/replace septum & O-rings. Verify gas pressure & oven calibration. Act5->Act6

For researchers analyzing furan derivatives, one study developed an efficient SPE-HPLC/DAD method for 10 furan compounds in cider and wine [6]. While your analysis uses GC, the sample preparation technique is highly relevant.

  • SPE Procedure: A C18 solid-phase extraction sorbent was used. Parameters like sorbent type, sample volume, and washing/elution solvents were optimized. The method achieved high absolute recoveries (over 77.8%, mostly between 80.5-103%) for the furan derivatives [6].
  • Application: Implementing a similar SPE clean-up step before GC injection can effectively remove non-volatile matrix interferences from your samples, protecting the GC inlet and column, thereby improving the separation and lifetime of your system [1] [6].

References

calibration standards for 2-Ethenylfuran quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Properties

The table below summarizes the fundamental identification and calculated physical properties for 2-Ethenylfuran, which are crucial for developing analytical methods.

Property Value / Description
IUPAC Name This compound / 2-Vinylfuran [1] [2]
CAS Registry Number 1487-18-9 [1] [2]
Molecular Formula C₆H₆O [1] [3] [2]
Molar Mass 94.11 g/mol [2] / 94.113 g/mol [3]
Density (calc.) 0.959 g/cm³ [2]
Boiling Point (calc.) 100.3 °C at 760 mmHg [2]
Flash Point (calc.) 5.5 °C [2]
Physical Form Liquid [1]
Signal Word (GHS) Danger [1]
Storage Temperature -10°C [1]
SMILES C1=C(OC=C1)C=C [2]
InChI Key QQBUHYQVKJQAOB-UHFFFAOYSA-N [1] [2]

> Important Note: The physical properties of boiling point, flash point, and density are listed as calculated values, not experimental data. You should treat these with caution and verify them experimentally for use in rigorous scientific work [2].

Chromatographic Separation & Quantification Guidance

Since this compound is a volatile organic compound, Gas Chromatography (GC) is the recommended analytical technique. The following workflow outlines the general process for developing a quantitative GC method.

Start Start: Method Development Step1 1. Sample Preparation • Use internal standard if possible • Ensure solvent compatibility • Filter samples (0.45µm) Start->Step1 Step2 2. Column Selection • Select Equity-1 or similar non-polar GC column Step1->Step2 Step3 3. Method Optimization • Optimize temperature ramp • Adjust carrier gas flow rate Step2->Step3 Step4 4. System Suitability • Check resolution of isomers • Verify peak shape (tailing) Step3->Step4 Step5 5. Calibration & Validation • Prepare calibration standards • Establish linearity, precision, accuracy Step4->Step5

Key Parameters for Method Development

Based on best practices for analyzing similar compounds, here are critical parameters to consider:

Aspect Recommendation & Rationale
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile furans [4].
Column Selection For separating isomers (e.g., 2-Ethylfuran and 2,5-Dimethylfuran), a 100% dimethylpolysiloxane phase column like the Supelco Equity-1 has proven effective for complete baseline separation [4].
Sample Preparation Use high-purity solvents. For liquid samples, filter through a 0.45 µm or 0.2 µm syringe filter to protect the column and instrument [5].
Calibration Curve Prepare standards across a range of concentrations. A well-optimized method can achieve recoveries of 80-110% and repeatability (RSD) below 14% [4].
General Best Practice Ensure your sample solvent is not stronger than the initial mobile phase (in GC, this relates to injection solvent focusing) to prevent peak broadening and loss of resolution [5].

Frequently Asked Questions & Troubleshooting

Q1: My this compound peaks are broad and tailing. What could be the cause?

  • Possible Cause 1: Inactive Liner or Column.
    • Solution: Check and replace the GC inlet liner. If the problem persists, consider trimming the first few centimeters of the analytical column or replacing it.
  • Possible Cause 2: Inappropriate Injection Solvent or Technique.
    • Solution: Ensure the solvent is suitable for your injection technique (e.g., split/splitless). A solvent that is too "strong" can lead to band broadening [5].

Q2: How can I improve the separation between this compound and a co-eluting impurity?

  • Primary Strategy: Optimize the Oven Temperature Program.
    • Solution: A slower temperature ramp rate will improve separation. Fine-tune the initial hold time and temperature to maximize the resolution of early eluting compounds.
  • Secondary Strategy: Verify Column Selectivity.
    • Solution: The recommended non-polar column is a good starting point. If resolution is insufficient, you may need to test a column with a different stationary phase (e.g., a wax phase for greater polarity separation).

Q3: My calibration curve is non-linear at higher concentrations. How can I fix this?

  • Possible Cause: Detector Saturation or Overloading.
    • Solution: Dilute your samples and standards to fall within the linear range of the detector. Some instruments allow for the application of a calibration function to correct for non-linearity at high concentrations [6].

References

matrix effects in 2-Ethenylfuran analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

A matrix effect is defined as the direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample [1]. In practical terms, components in your sample other than 2-Ethenylfuran can change the signal you detect, leading to inaccurate quantitative results.

  • Ion Suppression & Enhancement: In LC-MS, this is the most common manifestation. Co-eluting compounds can reduce (suppress) or increase (enhance) the ionization of your target analyte in the mass spectrometer source [1] [2].
  • Not Limited to LC-MS: While prominent in LC-MS with electrospray ionization (ESI), matrix effects are also observed in GC-MS, where matrix components can cover active sites in the inlet, leading to matrix-induced enhancement and better peak shapes than in pure solvent [2].

How to Detect and Quantify Matrix Effects

Here are established experimental protocols to diagnose and measure the impact of matrix effects in your methods.

The Post-Column Infusion Experiment (Qualitative)

This classic experiment helps you visually identify regions of ion suppression or enhancement in your chromatogram [1].

Experimental Protocol:

  • Infuse a standard solution of your analyte (e.g., this compound) post-column at a constant rate to create a steady background signal.
  • Inject a blank sample extract (a processed sample that does not contain the analyte) into the LC-MS system.
  • Observe the detector signal. If co-eluting matrix components from the blank extract affect ionization, you will see a dip (suppression) or a peak (enhancement) in the otherwise flat baseline at the corresponding retention time.

This method provides a "map" of problematic regions in your chromatographic run.

Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This method uses a set of experiments to precisely calculate the extent of matrix effect (ME), extraction recovery (RE), and the overall process efficiency (PE) [1] [3].

Experimental Protocol and Calculations: Prepare and analyze three different samples in replicate:

  • A (Standard in Solvent): A pure standard solution of this compound in the injection solvent.
  • B (Spiked before Extraction): A blank matrix sample spiked with this compound before the sample preparation and extraction process.
  • C (Spiked after Extraction): A blank matrix sample taken through the entire sample preparation process. After extraction, the final extract is spiked with the same amount of this compound.

The calculations are as follows: Matrix Effect (ME) = Peak Area C / Peak Area A Recovery (RE) = Peak Area B / Peak Area C Process Efficiency (PE) = Peak Area B / Peak Area A

  • Interpretation: An ME = 1 indicates no matrix effect; ME < 1 indicates ion suppression; ME > 1 indicates ion enhancement [1]. This approach helps you pinpoint whether a problem is due to the ionization process (ME), the sample preparation (RE), or both (PE).

The workflow for this quantitative assessment is outlined below.

Start Start Quantitative Assessment A A: Analyze Standard in Solvent (Peak Area A) Start->A B B: Analyze Sample Spiked BEFORE Extraction (Peak Area B) Start->B C C: Analyze Sample Spiked AFTER Extraction (Peak Area C) Start->C Calc Calculate Key Metrics A->Calc B->Calc C->Calc ME Matrix Effect (ME) = C / A Calc->ME RE Recovery (RE) = B / C Calc->RE PE Process Efficiency (PE) = B / A Calc->PE

Strategies to Mitigate Matrix Effects

The table below summarizes common strategies to overcome matrix effects, drawing from general analytical best practices.

Mitigation Strategy Description Key Considerations
Improved Sample Cleanup Using techniques like Liquid-Liquid Extraction (LLE) or Selective SPE to remove matrix components. LLE often provides better selectivity than protein precipitation [3].
Chromatographic Optimization Improving separation to prevent co-elution of the analyte and matrix. Using UHPLC or different column chemistry to shift analyte retention [3] [4].
Alternative Ionization Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression as ionization occurs in the gas phase [1] [3].
Sample Dilution Diluting the final sample extract to reduce the concentration of interfering substances. Simple, but may reduce analyte concentration below the limit of quantification (LOQ) [3] [4].
Matrix-Matched Calibration Preparing calibration standards in a blank matrix similar to the sample. Corrects for consistent matrix effects; requires a source of blank matrix [2] [5].
Stable Isotope Dilution Using a stable isotope-labeled analog of the analyte as an Internal Standard (IS). Gold standard. The IS co-elutes with the analyte and perfectly compensates for ionization effects [2].
Standard Addition Adding known amounts of analyte directly to the sample. Useful for complex and unique matrices; very labor-intensive [4].

Key Takeaways for Your Troubleshooting Guide

  • Matrix effects are a pervasive challenge in quantitative analysis, especially in complex samples, and must be investigated during method development [6].
  • There is no single solution. The best approach often involves an integrated strategy combining effective sample preparation, good chromatographic separation, and a corrective calibration method [6].
  • The stable isotope-labeled internal standard is the most effective tool for counteracting matrix effects in mass spectrometry, provided one is available [2].

References

increasing sensitivity for 2-Ethenylfuran detection

Author: Smolecule Technical Support Team. Date: February 2026

Detection Methods & Sensitivity Enhancement

The table below summarizes general detection techniques applicable to VOCs like 2-Ethenylfuran, along with strategies to boost their sensitivity.

Method Key Principle Reported Performance (on other VOCs) Sensitivity Enhancement Strategies
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) [1] Uses (H_3O^+), (O_2^+), or (NO^+) ions to protonate analyte molecules for mass spectrometry detection. High sensitivity (potentially ppt levels), real-time detection [1]. Using (O_2^+) as the primary ion can provide collision-rate efficiency and superior performance for some compounds [1].
Surface Enhanced Raman Spectroscopy (SERS) [2] Enhances Raman signal of molecules adsorbed on nanostructured metal surfaces. LOD of 8 pM for DEHP [2]. Using nanoparticle clusters to create "hot spots"; coating with a protective silica shell for signal stability [2].
Non-Dispersive Infrared (NDIR) [3] [4] Detects gases based on their unique infrared absorption patterns. Suitable for ppm-level detection (e.g., ethylene) [3]. Improving optical path design (e.g., using hollow waveguides) [4]; signal processing algorithms to lower detection limits [4].
Carbon Nanotube (CNT) Sensors [3] Measures change in electrical conductivity of CNTs upon gas adsorption. Higher performance with Multi-Walled CNTs (MWCNTs) reported for ethylene [3]. Using MWCNTs over Single-Walled CNTs (SWCNTs); optimizing sensor material fabrication [3].
Quantitative NMR (qNMR) [5] Uses NMR signal for quantification, leveraging polarization transfer from (^1H) to (^{13}C) nuclei. Up to 32-fold SNR increase with q-HSQC vs. standard (^{13}C) NMR [5]. Employing quantitative HSQC (q-HSQC) sequences for massive SNR gains and reduced measurement time [5].

Troubleshooting Guide & FAQs

Here are solutions to common issues encountered when trying to improve detection sensitivity.

Q1: My SERS-based sensor shows weak and unstable signals. How can I improve it?

  • Problem: Low signal-to-noise ratio and poor reproducibility.
  • Solutions:
    • Create "Hot Spots": Use clustered nanoparticles (e.g., silver or gold) instead of single particles to significantly enhance the electromagnetic field [2].
    • Stabilize with a Shell: Coat the clustered nanoparticles with a protective shell like silica. This prevents the Raman reporter molecules from leaching out and improves the stability of the SERS signal [2].
    • Functionalize Efficiently: Ensure the SERS particle is properly functionalized with a recognition element (e.g., an aptamer) to enable specific and sensitive detection of the target analyte [2].

Q2: My GC-MS analysis has a high background. How can I lower the detection limit?

  • Problem: Interfering substances in the sample matrix mask the target analyte.
  • Solutions:
    • Strategic Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby lowering the background and improving the signal-to-noise ratio for the analyte. Caution: Over-dilution may make the analyte concentration fall below the detection limit [6].
    • Sample Pre-concentration: Combine dilution with a pre-concentration step (e.g., solid-phase extraction). This allows you to first concentrate the analyte, then dilute the matrix interferents, offering the best of both worlds [6].

Q3: I need to quantify this compound in a complex mixture, but (^1H) NMR spectra have too much overlap.

  • Problem: Severe spectral overlap in (^1H) NMR makes accurate integration impossible.
  • Solutions:
    • Use Quantitative (^{13}C) NMR ((^{13}C) qNMR): The wider chemical shift range of (^{13}C) simplifies spectra. Overcome its inherent low sensitivity by using polarization transfer methods [5].
    • Leverage q-HSQC: For the highest sensitivity, use a quantitative HSQC sequence. This 2D method transfers polarization from (^1H) to (^{13}C) and back to (^1H) for detection, yielding a massive boost in Signal-to-Noise Ratio (SNR) and drastically reducing experiment time compared to standard (^{13}C) qNMR [5].

Experimental Workflow for a SERS Aptasensor

The following workflow, adapted from a study on DEHP detection, can serve as a template for developing a highly sensitive SERS-based aptasensor for this compound [2]. You would need to first identify or develop a specific DNA or RNA aptamer that binds to this compound.

G Start Start: Synthesize SERS Tags A Cluster AgNPs with Raman Reporter (DTNB) Start->A B Coat Clusters with Silica Shell A->B C Functionalize with Target Analog B->C E Mix SERS Tags, Sample, and Aptamer-Beads C->E SERS Tags D Immobilize Aptamer on Magnetic Beads D->E F Competitive Binding: Analyte vs. SERS Tag E->F G Apply Magnetic Field to Separate Beads F->G H Measure SERS Signal in Supernatant G->H End Quantify Analyte Concentration H->End

Title: SERS Aptasensor Workflow

Protocol Steps [2]:

  • Synthesize SERS Tags: Create silver nanoparticle (AgNP) clusters with a Raman reporter molecule (e.g., DTNB). Coat these clusters with a silica shell to form stable "SERS silica particles."
  • Functionalize SERS Tags: Attach a molecule analogous to this compound to the surface of the SERS silica particles.
  • Prepare Aptamer Beads: Immobilize a biotinylated aptamer (specific to this compound) on streptavidin-coated magnetic beads.
  • Perform Competitive Assay:
    • Mix the functionalized SERS tags, the sample containing this compound, and the aptamer-bound magnetic beads.
    • The target this compound and the SERS tags compete for binding sites on the aptamer.
  • Separate and Detect:
    • Use a magnet to pull the magnetic beads (with bound aptamer and anything attached to it) out of the solution.
    • The concentration of this compound in the original sample is inversely proportional to the amount of free SERS tags remaining in the supernatant.
    • Measure the SERS signal of the supernatant to quantify the analyte.

Key Takeaways

  • Adapt General Principles: While specific data for this compound is limited, sensitivity enhancement principles like signal amplification (SERS), strategic sample preparation (dilution), and advanced instrumental techniques (q-HSQC, PTR-MS) are universally applicable.
  • Method Choice Depends on Goal: Select a method based on your required sensitivity, specificity, and whether you need portability or laboratory-based analysis.
  • Troubleshoot Systematically: Issues often stem from sample matrix, sensor design, or data acquisition parameters. The strategies above provide a logical starting point for optimization.

References

Troubleshooting the Reversibility of 2-Ethenylfuran Diels-Alder Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Issue Root Cause Solution & Experimental Strategy Key Parameters to Monitor
Low Conversion/ Yield Reversibility of the DA reaction at higher temperatures; inherent lower stability of furan DA adducts due to loss of aromaticity [1] [2]. Use a large excess of the dienophile [1]; Run the reaction at lower temperatures (e.g., 40-80°C) to favor the forward reaction [1]; Select dienophiles with strong electron-withdrawing groups to lower the reaction energy barrier [2]. Reaction conversion (e.g., via NMR spectroscopy); Product isolation yield.
Unwanted Retro-Diels-Alder (rDA) at Elevated Temperatures The DA reaction reaches an equilibrium; high temperatures favor the reverse reaction (entropically driven) [1]. Avoid high temperatures during later synthesis stages (e.g., purification); For materials applications, design network to vitrify below rDA temperature, freezing the network [3]. Stability of the product under different temperatures (e.g., via TGA, DSC).
Incorrect Product Isomer Ratio (Endo/Exo) Kinetic Control: Lower temperature favors the endo isomer, which forms faster. Thermodynamic Control: Higher temperature/reversible conditions favor the more stable exo isomer [1]. Target Endo: Run reaction at lower temperatures (<100°C). Target Exo: Use elevated temperatures where the reaction is reversible (e.g., 150-200°C), allowing equilibrium toward the stable exo product [1]. Endo/Exo ratio (e.g., via NMR spectroscopy).

Experimental Protocol: Achieving Exo-Selectivity via Thermodynamic Control

This protocol leverages reaction reversibility to obtain the thermodynamically stable exo product [1].

  • Reaction Setup: Charge a heavy-walled sealed vessel (e.g., a pressure tube) with your 2-Ethenylfuran and dienophile in a suitable solvent (e.g., acetonitrile).
  • Heating: Heat the reaction mixture to a high temperature (e.g., 150-200°C). Monitor the reaction progress by a method such as HPLC or NMR spectroscopy.
  • Reaching Equilibrium: Maintain the temperature until no further change in the endo/exo product ratio is observed. This may take from several hours to days [1].
  • Work-up: Once the desired equilibrium distribution is achieved, carefully cool the mixture and purify the product, avoiding conditions that might trigger the retro reaction.

FAQs on Furan-based Diels-Alder Chemistry

Q1: Why are Diels-Alder adducts of furans like this compound particularly prone to reversibility? Furan gains significant stability from its aromatic character. Acting as a diene in a Diels-Alder reaction disrupts this aromaticity, making the forward reaction less favorable and the retro-Diels-Alder reaction comparatively facile [1] [2].

Q2: Can I use the principles of kinetic and thermodynamic control with any diene? Yes. Cyclopentadiene is a classic example where the endo product is favored under kinetic control (low temperature), while the exo product dominates under thermodynamic control (high temperature) [1]. This universal concept applies to this compound.

Q3: How is this reversibility exploited in applied research? The reversible Diels-Alder bond between furans and maleimides is widely used to create self-healing materials, recyclable polymers, and controlled gelation systems [3] [4]. The ability to break and reform networks on demand is highly valuable.

Scientific Workflow & Logical Relationships

The following diagram illustrates the decision-making process for controlling the Diels-Alder reaction with this compound, based on the principles of kinetic and thermodynamic control.

reaction_control Start Start: Plan Diels-Alder Reaction with this compound TempDecision Primary Consideration: Reaction Temperature Start->TempDecision KineticPath Kinetic Control TempDecision->KineticPath Goal: Form Product Fast ThermoPath Thermodynamic Control TempDecision->ThermoPath Goal: Maximize Stability LowTemp Use Lower Temperature (e.g., 40-80 °C) KineticPath->LowTemp EndoProduct Favors the ENDO Product (Kinetic Product, Forms Faster) LowTemp->EndoProduct HighTemp Use High Temperature (e.g., 150-200 °C) ThermoPath->HighTemp Equilibrate Allow Reaction to Reach Equilibrium HighTemp->Equilibrate ExoProduct Favors the EXO Product (Thermodynamic Product, More Stable) Equilibrate->ExoProduct

Key Experimental Parameters for Furan-Maleimide Diels-Alder Reactions

The table below summarizes how different maleimide structures can influence the reversible network formation, which is useful for designing your system [4].

Maleimide Dienophile Structure Impact on Gelation & Network Properties
Alkyl substituents (e.g., Hexamethylene bismaleimide) Affects the kinetics and thermodynamics of the DA reaction, allowing tuning of the gel-point temperature.
Aromatic substituents (e.g., Diphenyl bismaleimide) Different maleimide structures led to gel-point temperatures ranging from 97°C to 122°C in studies.
Polyether substituents

Summary and Final Recommendations

Managing the reversibility of this compound Diels-Alder reactions hinges on controlling the reaction's equilibrium.

  • For maximum conversion, use a large excess of dienophile and run the reaction at a moderately low temperature.
  • To obtain the endo isomer, work under kinetic control (lower temperatures).
  • To obtain the exo isomer, work under thermodynamic control (higher temperatures with equilibrium).

References

solvent-free conditions for 2-Ethenylfuran reactions

Author: Smolecule Technical Support Team. Date: February 2026

Solvent-Free Reaction Examples for Methylfurans

The table below summarizes proven solvent-free conditions for reactions involving methylfurans, which can serve as a useful guide for working with 2-Ethenylfuran.

Reaction Type Reactants Conditions & Catalyst Product Yield Key Findings & Relevance
Mannich Reaction [1] 2-methylfuran, formaldehyde, secondary amine Aqueous acetic acid, 100°C Aminomethylated product 69-76% Demonstrates feasibility of electrophilic substitution on methylfuran under solvent-free conditions.
Mannich Reaction (preformed iminium salt) [1] 2-methylfuran, preformed methyleneiminium salt Acetonitrile, room temperature Aminomethylated product 65-94% Highlights high efficiency with highly electrophilic preformed reagents; system can guide this compound analog design.
Mannich Reaction (in-situ iminium formation) [1] 2-methylfuran, ethoxy-N,N-dialkylaminomethane Chlorotrimethylsilane or trichloromethylsilane, no external solvent Aminomethylated product 73-87% True solvent-free protocol; silane activates reagent, generating electrophile in-situ for safer, efficient synthesis.

Troubleshooting Common Solvent-Free Challenges

Solvent-free reactions often present unique challenges. Here are some specific issues and solutions based on general principles of solvent-free synthesis.

Problem 1: Reaction does not initiate or proceeds very slowly.

  • Possible Cause & Solution: In a solid-state reaction, the reactants may not have sufficient contact. Solution: Grind the solids together more thoroughly using a mortar and pestle to create a more homogeneous mixture and increase the surface area for reaction [2].
  • Possible Cause & Solution: The reaction temperature may be below the melting point of the eutectic mixture that often forms during solvent-free reactions. Solution: Gently heat the mixture, monitoring for the formation of a liquid phase, which facilitates the reaction [3].

Problem 2: Reaction becomes uncontrollable or overheats.

  • Possible Cause & Solution: Solvent-free reactions can be highly exothermic, and without a solvent to act as a heat sink, thermal runaway can occur. Solution: On a small scale, ensure efficient mixing. For scale-up, it is critical to perform calorimetric studies (like those in the search results for Knoevenagel reactions) to understand the heat flow and design safe operating procedures [3]. Regulating the quantity of a catalyst can also help control the exotherm [3].

Problem 3: Product is difficult to isolate or purify.

  • Possible Cause & Solution: The reaction mixture may be a complex solid. Solution: After the reaction is complete, a minimal amount of a green solvent (like ethanol or ethyl acetate) can often be used to extract the desired product, leaving behind impurities or catalysts [2]. This maintains the "green" spirit of the synthesis while simplifying workup.

Experimental Workflow for Developing New Protocols

Since a direct protocol for this compound may not be available, the following workflow can guide you in developing your own solvent-free method. The diagram below outlines the key stages of this process.

Start Define Target Reaction Step1 Literature Review & Analogous Reaction Selection Start->Step1 Step2 Screen Conditions (Catalyst, Temp, Time) Step1->Step2 Step3 Monitor Reaction (TLC, GC-MS) Step2->Step3 Step4 Isolate & Purify Product Step3->Step4 Step5 Analyze & Characterize (NMR, MS) Step4->Step5 Step6 Optimize & Scale-up (Calorimetric Study) Step5->Step6

Key steps in the workflow are:

  • Literature Review & Analogous Reaction Selection: Base your initial conditions on the successful reactions of 2-methylfuran or other heterocycles shown in the tables above [1].
  • Screen Conditions: Systematically test different parameters. A good starting catalyst for condensation reactions is often a secondary amine like piperidine [3].
  • Monitor Reaction: Use TLC or GC-MS to track reaction progress and completion in the absence of solvent [3].
  • Isolate & Purify: After the reaction, the product may be purified using techniques like crystallization or chromatography with minimal solvent [2].
  • Analyze & Characterize: Confirm the structure of your product using standard techniques like NMR and Mass Spectrometry.
  • Optimize & Scale-up: Before scaling up, a calorimetric study is highly recommended to understand and control the thermal behavior of the reaction [3].

Key Takeaways

  • Leverage Analogous Protocols: The established solvent-free reactions for 2-methylfuran provide an excellent starting point for experimenting with this compound [1].
  • Prioritize Thermal Safety: The most significant risk in solvent-free synthesis is uncontrolled exothermic reactions. Calorimetric data should be gathered before scaling up any new reaction [3].
  • Adapt General Principles: Techniques like mechanochemical grinding and the use of minimal solvent for work-up are universally applicable strategies for successful solvent-free chemistry [2].

References

2-Ethenylfuran vs 2-methylfuran reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Properties and Reactivity Comparison

Feature 2-Methylfuran (2-MF / MF) 2-Ethenylfuran (2-Vinylfuran)
Molecular Formula C₅H₆O [1] C₆H₆O [2]
Molar Mass (g/mol) 82.10 [1] 94.11 [2]
Boiling Point 64 °C [1] Information Missing

| Key Reactivity Features | - High-temperature pyrolysis: C–O bond cleavage, ring opening, free-radical reactions [3].

  • Combustion: Laminar burning velocity, flame instability studies available [4] [5].
  • Metabolic Activation: Activated by cytochrome P450 (CYP 2E1) to reactive metabolite (acetylacrolein) [6].
  • Diels-Alder Reactivity: Can react with ethylene to form toluene [7]. | - Pyrolysis: Primary high-temperature decomposition via intramolecular H-transfer, leading to carbene formation and subsequent decomposition [3] [8].
  • H-Addition: H-addition at the C(2) site can lead to a substitution reaction, forming C₂H₅ and 2-methylfuran [3] [8]. | | Available Experimental Data | Extensive (Laminar burning velocity, flame instability, ignition delay, pyrolysis products) [4] [5] [9] | Very Limited (Theoretical kinetic studies and thermophysical data) [3] [2] |

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the available literature, which can serve as a guide for your own comparative studies.

Protocol: Laminar Burning Characteristics (for 2-MF)

This method measures fundamental combustion properties like flame speed and stability [4].

  • 1. Apparatus Setup: Use a constant-volume combustion chamber equipped with high-speed Schlieren photography or laser-based interferometry to track flame propagation.
  • 2. Mixture Preparation: Create a gaseous mixture of the fuel (e.g., 2-MF) and air (or oxidizer) at a specific equivalence ratio (Φ). Experiments are often conducted across a range of Φ (e.g., 0.8-1.4) and initial pressures (e.g., 0.1 MPa).
  • 3. Ignition & Data Acquisition: Ignite the mixture at its center using electrodes. Use the high-speed camera to record the outwardly propagating spherical flame.
  • 4. Data Analysis:
    • Calculate the stretched flame speed from the flame radius vs. time data.
    • Extrapolate to zero stretch to obtain the un-stretched flame speed and laminar burning velocity.
    • Determine flame instability markers like Markstein length/number, which quantify the flame's sensitivity to stretch and its tendency to form cellular structures [4] [5].
Protocol: Flame Structure Analysis via Molecular-Beam Mass Spectrometry (MBMS)

This technique identifies and quantifies stable and reactive intermediates in a flame [9].

  • 1. Flame Stabilization: Stabilize a laminar, premixed flame of the fuel (e.g., 2-MF) at low pressure (e.g., 20-40 mbar) on a flat-flame burner.
  • 2. Molecular Beam Sampling: Use a sampling nozzle to extract gases from various points in the flame. The rapid expansion into a vacuum forms a molecular beam, which quenches chemical reactions and preserves the intermediate species.
  • 3. Species Detection & Quantification:
    • Ionize the species in the molecular beam using electron ionization (EI).
    • Detect and separate ions by their mass-to-charge ratio using a mass spectrometer.
    • Complement the data with gas chromatography (GC) for better separation and identification of isomers.
  • 4. Model Validation: Compare the measured mole fraction profiles of reactants, products, and intermediates against predictions from a detailed kinetic model to validate and refine the proposed reaction mechanism [9].
Protocol: Theoretical Kinetic Analysis of Pyrolysis

For compounds like this compound where experimental data is scarce, theoretical calculations can map out reaction pathways [3] [8].

  • 1. Quantum Chemical Calculations:
    • Use software (e.g., Gaussian) to optimize the geometries of reactants, products, and transition states at a level like B3LYP/6-311G(2d,d,p).
    • Perform more accurate energy calculations at a higher level (e.g., CBS-QB3) to construct the Potential Energy Surface (PES) for reactions like unimolecular dissociation, H-addition, and H-abstraction.
  • 2. Rate Constant Calculations:
    • Use the PES data to calculate temperature- and pressure-dependent rate constants by solving the master equation with programs like MESS.
    • Apply Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory for these calculations.
  • 3. Pathway Analysis: Analyze the calculated rate constants to identify the dominant reaction pathways (e.g., determining that intramolecular H-transfer is the main initial step in this compound decomposition) [3] [8].

Research Applications and Pathways

The following diagram synthesizes the main reactivity pathways for both compounds based on the available literature, highlighting their different chemical behaviors.

FuranReactivity Key Reactivity Pathways for 2-MF and this compound cluster_MF 2-MF Pathways cluster_Ethenyl This compound Pathways MF 2-Methylfuran (2-MF) MF_Combust MF_Combust MF->MF_Combust Combustion MF_Metab MF_Metab MF->MF_Metab Metabolic Activation (via CYP2E1) MF_DA MF_DA MF->MF_DA Diels-Alder Reaction (with Ethylene) Ethenyl This compound Eth_Pyrolysis Eth_Pyrolysis Ethenyl->Eth_Pyrolysis High-T Pyrolysis Eth_HAdd Eth_HAdd Ethenyl->Eth_HAdd H-Addition Reaction (at C(2) site) MF_Products MF_Products MF_Combust->MF_Products Generates intermediates (CO, CH₄, C₂H₄) AcA AcA MF_Metab->AcA Forms Acetylacrolein (AcA) ProteinAdducts ProteinAdducts AcA->ProteinAdducts Forms protein adducts (e.g., AcLys-AcA) Toluene Toluene MF_DA->Toluene Forms Toluene Eth_HTransfer Eth_HTransfer Eth_Pyrolysis->Eth_HTransfer Primary Path: Intramolecular H-Transfer Eth_Carbene Eth_Carbene Eth_HTransfer->Eth_Carbene Forms Carbene Eth_Final Eth_Final Eth_Carbene->Eth_Final Decomposes to various products Substitution Substitution Eth_HAdd->Substitution At High T: Substitution Reaction C2H4_MF C2H4_MF Substitution->C2H4_MF Forms C₂H₅ + 2-MF

Research Implications and Data Gaps

  • For 2-Methylfuran: The extensive experimental data makes it a well-characterized candidate for biofuel applications and a model compound for furan combustion chemistry. Its metabolic pathway and protein adduct formation [6] are crucial for toxicological assessments in drug development.
  • For this compound: Its primary decomposition via intramolecular H-transfer is a distinct reactivity feature [3] [8]. The potential to form 2-Methylfuran under certain conditions links the chemistry of these two compounds. However, the severe lack of experimental data on its combustion characteristics, ignition delay, and flame structure is a significant knowledge gap.

References

validation of 2-Ethenylfuran analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Ethenylfuran

The table below summarizes key identification and property data for this compound, which can serve as a reference in analytical development [1] [2].

Property Value / Identifier
Chemical Names This compound, 2-Vinylfuran, Furan, ethenyl- [1] [2]
CAS Registry Number 1487-18-9 [2]
Molecular Formula C6H6O [1] [2]
Molar Mass 94.11 - 94.113 g/mol [1] [2]
SMILES C1=C(OC=C1)C=C [2]
Density 0.959 g/cm³ (Calculated) [2]
Boiling Point 100.255 °C at 760 mmHg (Calculated) [2]

The U.S. National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound, which is a reliable source for benchmarking your analytical results [1].

Framework for Analytical Method Validation

While specific protocols for this compound were not found, the following parameters and methodologies are the international standard for validating any analytical procedure in pharmaceuticals, as defined by ICH Q2(R1) and other guidelines [3] [4]. You can use this framework to design your experiments.

Validation Parameter Experimental Protocol & Purpose
Accuracy Measure by spiking the sample matrix with known concentrations of a reference standard. Report results as the percentage recovery of the known amount [4].
Precision Analyze a minimum of 6-9 determinations at 100% of the test concentration. Express precision as the Relative Standard Deviation (RSD or %RSD) of the results [4].
Specificity/Selectivity Demonstrate that the method can measure the analyte (this compound) unequivocally in the presence of potential interferences like excipients or impurities. This is often shown by analyzing chromatographic blanks and spiked samples [3] [4].
Linearity & Range Prepare a series of standard solutions at a minimum of five concentration levels. Use linear regression to plot concentration versus instrument response and calculate the correlation coefficient [3] [4].
Limit of Detection (LOD) & Quantitation (LOQ) Determine based on the standard deviation of the response and the slope of the calibration curve. Standard signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ are also acceptable approaches [3] [4].
Robustness Evaluate the method's reliability by deliberately introducing small, deliberate variations in parameters like mobile phase composition, pH, temperature, or flow rate in chromatographic methods [4].

Workflow for Method Validation

The diagram below outlines the logical sequence for establishing a validated analytical method, which you can adapt for this compound.

G Start Define Method Purpose P1 1. Develop Method (Select technique, conditions) Start->P1 P2 2. Validate Parameters (Accuracy, Precision, etc.) P1->P2 P3 3. Perform SST (System Suitability Testing) P2->P3 P4 4. Document Protocol & Report P3->P4 End Method Approved for Use P4->End

References

comparison of 2-Ethenylfuran detection techniques

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Data & Research Context

The table below summarizes key information for 2-Ethenylfuran (also known as 2-vinylfuran) from the National Institute of Standards and Technology (NIST) and a biomedical database [1] [2].

Property Value / Information
Chemical Formula C6H6O [1]
Molar Mass 94.113 g/mol [1]
CAS Registry Number 1487-18-9 [2]
PubChem CID 73881 [2]
Key Databases NIST Web Thermo Tables (Thermophysical data) [1]; Human Breathomics Database (Biomedical context) [2]

The Human Breathomics Database identifies this compound as a volatile organic compound (VOC) found in the healthy human body, referenced in a 2014 review in the Journal of Breath Research [2]. This strongly suggests that detection techniques like Gas Chromatography-Mass Spectrometry (GC-MS), commonly used in breathomics, are applicable for analyzing this compound.

Diagram of a Generic VOC Detection Workflow

Based on the context that this compound is a breath VOC, here is a flowchart of a typical GC-MS-based detection workflow. You can adapt this diagram with specific details as you find them.

SampleCollection Sample Collection (e.g., Breath, Air) PreConcentration Pre-concentration (Trap/Pre-column) SampleCollection->PreConcentration Injection Injection into GC PreConcentration->Injection Separation Separation (Gas Chromatography Column) Injection->Separation Detection Detection & Analysis (Mass Spectrometer) Separation->Detection DataOutput Data Output (Compound Identification & Quantification) Detection->DataOutput

References

2-Ethenylfuran versus other furan derivatives in food

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Occurrence in Food

The table below summarizes the basic information and known occurrences of 2-Ethenylfuran and other furan derivatives in food.

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Reported Occurrence in Food
This compound (2-Vinylfuran) 1487-18-9 [1] C6H6O [2] [1] 94.11 [2] [1] Roasted coffee [1]
Furan 110-00-9 C4H4O 68.07 Infant formula, fruit purees, infant cereals, vegetable/fish baby meals [3]
2-Methylfuran (2-MF) 534-22-5 C5H6O 82.10 Follow-on formula [3]
3-Methylfuran (3-MF) 930-27-8 C5H6O 82.10 Apple puree [3]

Formation Pathways: These furan derivatives are primarily formed during the thermal processing of food (e.g., baking, canning, roasting) and are classified as process-induced toxicants (PITs) [4]. They can be generated through the Maillard reaction (between amino acids and reducing sugars) or through the thermal degradation of lipids, ascorbic acid, and carotenoids [4].

Analytical Methods for Detection and Exploration

Advanced analytical techniques are required to detect and quantify the often low concentrations of furan compounds in complex food matrices. The most current methodology involves gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) [3].

The experimental workflow below outlines a validated approach for targeted quantification and untargeted exploration of furans in food, particularly from a 2024 study on infant food [3].

Start Food Sample HS Headspace Extraction Start->HS GC Gas Chromatography (GC) HS->GC MS Q Exactive Orbitrap MS GC->MS DataProc Data Processing MS->DataProc Targ Targeted Analysis DataProc->Targ Untarg Untargeted Screening DataProc->Untarg Result1 Quantification of Furan, 2-MF, 3-MF Targ->Result1 Result2 Identification of Additional Furan Derivatives Untarg->Result2

Key Experimental Protocols:

  • Sample Preparation: Two main headspace (HS) extraction techniques are used to isolate volatile furans from the food sample [3]:
    • Static HeadSpace (SHS): The sample is heated in a sealed vial, and a portion of the vapor above the sample is injected into the GC system.
    • HeadSpace Solid-Phase Microextraction (HS-SPME): A fiber coated with a stationary phase is exposed to the headspace of the sample to absorb and concentrate the volatile compounds, which are then thermally desorbed in the GC injector.
  • Instrumental Analysis: Separation is achieved using Gas Chromatography (GC), and detection/identification is performed using a Q Exactive Orbitrap mass spectrometer, which provides high-resolution and accurate mass measurements [3].
  • Data Analysis:
    • Targeted Quantification: The method is validated using an accuracy profile approach. It focuses on specific ions for furan, 2-MF, and 3-MF to determine their concentrations accurately [3].
    • Untargeted Screening: Data is processed with software like Compound Discoverer to screen for and identify other, non-targeted furan derivatives based on their mass spectra [3].

Comparative Data on Performance and Prevalence

The following table compares the analytical performance for quantifying specific furans and the findings from a 2024 survey of commercial infant foods [3].

Aspect Findings & Methodology
Best Analytical Method SHS-GC-Q Exactive-Orbitrap MS demonstrated better accuracy (uncertainty < 17.2%) and sensitivity (LOQ < 2.8 µg/kg) for furan quantification compared to HS-SPME [3].

| Prevalence in Infant Food | A 2024 study (n=20 samples) found: • Furan: Quantified in 75% of samples (max 127 µg/kg in vegetable/fish meals). • 2-MF: Quantified in 45% of samples. • 3-MF: Quantified in 15% of samples [3]. | | Exploration Capability | HS-SPME coupling was able to identify 13 additional furan derivatives in the same set of samples, which was 5 more than identified via SHS, showing its strength for untargeted exploration [3]. |

Safety and Regulatory Considerations

Furan and its derivatives are considered process-induced toxicants, and their safety is under active investigation.

  • Toxicological Concern: The primary concern with furan compounds is their potential hepatotoxicity and carcinogenicity in animal studies [4]. This has prompted ongoing monitoring and risk assessment by bodies like the European Food Safety Authority (EFSA) [1].
  • Data Gap for this compound: While the furan ring is a common structural element associated with bioactive properties (including anti-inflammatory and antimicrobial effects in pharmaceutical contexts) [5] [6], the specific toxicological and safety data for This compound in food systems is not well-documented in the current literature from the search results. Its safety profile for consumers requires further study.

Research Implications

  • For Detection: The SHS-GC-HRMS method is highly recommended for accurate quantification of known furans like furan, 2-MF, and 3-MF, while HS-SPME-GC-HRMS is more suitable for the discovery and identification of new or unknown furan derivatives in food [3].
  • For Safety Assessment: More targeted research is needed to determine the specific occurrence levels, formation mechanisms, and toxicological profiles of This compound in various food products to properly assess its risk to human health.

References

comparative kinetic studies of furan derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic and Thermodynamic Data at a Glance

Compound / Reaction Experimental Context Key Kinetic/Thermodynamic Parameter Experimental Conditions
Furan Diels-Alder [1] General cycloaddition with maleimide dienophiles Forward rate constant (k1) ≈ 10-4 M-1s-1; Equilibrium constant (Keq) ≈ 1-10 L/mol Near-ambient temperatures (e.g., 25-40°C); Reaction reversibility is a key feature [1].
Compound 4 [2] Tubulin polymerization inhibition in MCF-7 cells IC50 = 4.06 µM; 53% inhibition of tubulin polymerization at IC50 concentration [2]. In vitro β-tubulin polymerization assay; Concentration equal to IC50 [2].
Compound 7 [2] Tubulin polymerization inhibition in MCF-7 cells IC50 = 2.96 µM; 71% inhibition of tubulin polymerization at IC50 concentration [2]. In vitro β-tubulin polymerization assay; Concentration equal to IC50 [2].
Furan Formation [3] Multi-step formation from acetaldehyde & glycolaldehyde in food Rate-limiting step ΔG25°C‡ = 283 kJ/mol [3]. Theoretical (DFT) study; Aqueous or food matrix model [3].

Experimental Protocols for Key Studies

For researchers to replicate or adapt these kinetic studies, here are the core methodologies from the cited works.

In Vitro Tubulin Polymerization Inhibitory Assay

This protocol is used to measure the kinetic effects of furan derivatives on microtubule formation [2].

  • Key Reagents: Purified tubulin from bovine brain, PIPES buffer (pH 6.8), glycerol, MgCl2, EGTA, GTP, and test compounds (e.g., furan derivatives 4 and 7).
  • Procedure:
    • A reaction mixture containing tubulin (2 mg/mL), PIPES buffer (0.1 M), glycerol (1 M), MgCl2 (1 mM), EGTA (1 mM), and GTP (0.5 mM) is prepared and kept on ice.
    • The test compound is dissolved in DMSO and added to the reaction mixture. A control with DMSO only is included.
    • The reaction is rapidly transferred to a pre-warmed cuvette in a spectrophotometer maintained at 37°C.
    • Tubulin polymerization is monitored by measuring the increase in turbidity (optical density) at 350 nm for 30-60 minutes.
  • Data Analysis: The inhibition percentage is calculated by comparing the rate or extent of polymerization in the test sample to the control. This provides a quantitative measure of the compound's inhibitory kinetics.
General Protocol for Furan Diels-Alder Kinetic Studies

This outlines the common approach for studying the kinetics of the Diels-Alder reaction, a key transformation for furan derivatives [1].

  • Key Reagents: Furan derivative (diene), dienophile (e.g., maleimide), and an appropriate deuterated solvent for NMR monitoring.
  • Procedure:
    • Solutions of the diene and dienophile are mixed in an NMR tube at the desired temperature.
    • The reaction progress is monitored in situ using 1H NMR spectroscopy by tracking the disappearance of starting material signals or the appearance of adduct signals over time.
    • The experiment is conducted at several different temperatures to determine the activation parameters.
  • Data Analysis: The reaction order is determined, and the rate constants (k) are calculated by fitting the concentration-time data to the appropriate rate law. The equilibrium constant (K) is determined from the concentrations at equilibrium.

Relationship Between Structure and Reactivity

The kinetic behavior of furan derivatives is heavily influenced by their molecular structure. The following diagram illustrates the key structural factors and how they guide research objectives in pharmaceutical applications.

Furan Core Structure Furan Core Structure Electron-Donating Groups (EDG) Electron-Donating Groups (EDG) Furan Core Structure->Electron-Donating Groups (EDG) Electron-Withdrawing Groups (EWG) Electron-Withdrawing Groups (EWG) Furan Core Structure->Electron-Withdrawing Groups (EWG) Increased Electron Density Increased Electron Density Electron-Donating Groups (EDG)->Increased Electron Density Decreased Electron Density Decreased Electron Density Electron-Withdrawing Groups (EWG)->Decreased Electron Density Kinetic Reactivity Kinetic Reactivity Increased Electron Density->Kinetic Reactivity  Enhances Thermodynamic Stability Thermodynamic Stability Increased Electron Density->Thermodynamic Stability  Can Destabilize Decreased Electron Density->Kinetic Reactivity  Reduces Decreased Electron Density->Thermodynamic Stability  Can Enhance Synthetic Utility\n(e.g., Diels-Alder) Synthetic Utility (e.g., Diels-Alder) Kinetic Reactivity->Synthetic Utility\n(e.g., Diels-Alder) Drug-Target Interactions\n(e.g., Tubulin Binding) Drug-Target Interactions (e.g., Tubulin Binding) Thermodynamic Stability->Drug-Target Interactions\n(e.g., Tubulin Binding)

Key Considerations for Experimental Design

  • Reversibility in Diels-Alder Reactions: The furan Diels-Alder cycloaddition is often reversible at near-ambient temperatures [1]. Kinetic studies must account for this, and the choice to leverage reversibility (for responsive materials) or drive the reaction to completion is a key strategic decision.
  • Biological vs. Chemical Kinetics: The assays for tubulin inhibition (a biological interaction) and Diels-Alder reactions (a pure chemical transformation) are fundamentally different. Use cell-based or protein-based assays for the former and classic physico-chemical methods (like NMR) for the latter [2] [1].
  • Role of Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool to complement experimental kinetics. They can predict rate-limiting steps and activation energies, helping to rationalize experimental observations and guide the synthesis of new derivatives [3].

References

×

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

94.041864811 g/mol

Monoisotopic Mass

94.041864811 g/mol

Boiling Point

99.5 °C

Heavy Atom Count

7

Melting Point

-94.0 °C

UNII

V5MN67I54D

Wikipedia

2-ethenyl-furan

Dates

Last modified: 08-20-2023

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